N,N-Dimethyl-p-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3 | |
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InChI Key |
GYVGXEWAOAAJEU-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=C(C=C1)N(C)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N, Array | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
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| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID0021832 | |
| Record name | N,N,4-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Liquid, Clear colorless liquid with an aromatic odor. [CAMEO], YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
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| Record name | Benzenamine, N,N,4-trimethyl- | |
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| Record name | N,N-Dimethyl-p-toluidine | |
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Boiling Point |
211 °C, 215 °C | |
| Record name | Dimethyl-4-toluidine | |
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| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
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Flash Point |
76 °C (closed cup), 83 °C | |
| Record name | Dimethyl-4-toluidine | |
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| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
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Solubility |
In water, 455 mg/L, In water, 650 mg/L at 37 °C, Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, Solubility in water, g/l at 37 °C: 0.65 (very slightly soluble) | |
| Record name | Dimethyl-4-toluidine | |
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Density |
0.9366 g/cu cm at 20 °C, Relative density (water = 1): 0.9 | |
| Record name | Dimethyl-4-toluidine | |
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Vapor Density |
Relative vapor density (air = 1): 4.7 | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
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Vapor Pressure |
0.17 [mmHg], 0.178 mm Hg at 25 °C | |
| Record name | N,N-Dimethyl-p-toluidine | |
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Color/Form |
Clear colorless liquid, Colorless to brown oil | |
CAS No. |
99-97-8 | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
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| Record name | Dimethyl-p-toluidine | |
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Synthetic Methodologies and Precursor Chemistry of N,n Dimethyl P Toluidine
Established Synthetic Routes for DMPT Production
The traditional methods for synthesizing N,N-Dimethyl-p-toluidine predominantly involve the alkylation of p-toluidine (B81030). These methods are well-documented and widely employed in industrial settings.
Acid-Catalyzed Alkylation of Toluidines
A conventional and high-yield method for producing DMPT is the acid-catalyzed alkylation of p-toluidine with methanol (B129727). iarc.fr This process typically utilizes a Lewis acid catalyst, such as phosphorus oxychloride (POCl₃), to facilitate the nucleophilic substitution on the amine group. The reaction mechanism involves the protonation of methanol by the acid catalyst, which then reacts with p-toluidine in a stepwise manner. The first step yields N-methyl-p-toluidine, which is subsequently alkylated again to form the final product, this compound.
This method is known for its high efficiency and scalability. For instance, reacting p-toluidine with methanol in the presence of POCl₃ in a Hastelloy autoclave at 280°C for three hours can achieve a yield of up to 98%. prepchem.com Despite its high yield, this process is energy-intensive and raises environmental concerns due to the harsh reaction conditions and corrosive intermediates.
| Parameter | Details | Reference |
| Reactants | p-Toluidine, Methanol | prepchem.com |
| Catalyst | Phosphorus oxychloride (POCl₃) | |
| Temperature | 280°C | prepchem.com |
| Pressure | Approx. 60 bar | prepchem.com |
| Reaction Time | 3 hours | prepchem.com |
| Yield | 94-98% | prepchem.com |
| Equipment | Autoclave | prepchem.com |
Reductive Alkylation with Aldehydes or Ketones
Reductive alkylation presents a milder alternative to acid-catalyzed methods for DMPT synthesis. iarc.fr This route involves the reaction of p-toluidine with formaldehyde (B43269) in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst. The reaction proceeds through the formation of an imine intermediate (a Schiff base) from the condensation of p-toluidine and formaldehyde. This intermediate is then reduced to the methylated amine. To achieve complete dimethylation to DMPT, two equivalents of formaldehyde are required.
Key advantages of this method include lower operating temperatures (around 120°C) and reduced corrosivity (B1173158) compared to the acid-catalyzed process. However, the handling and cost of hydrogen gas can be a significant drawback for industrial-scale production.
N-Methyl-p-toluidine as a Precursor in DMPT Synthesis from Carbon Dioxide
A more recent and sustainable approach utilizes carbon dioxide (CO₂) as a C1 source for the methylation of amines. In this context, N-methyl-p-toluidine can serve as a direct precursor for the synthesis of DMPT. chemicalbook.com This process involves the reaction of N-methyl-p-toluidine with CO₂ and a reducing agent, such as hydrogen, in the presence of a suitable catalyst. This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic carbon source.
Catalytic Approaches in DMPT Synthesis
The development of efficient and selective catalysts is crucial for optimizing DMPT synthesis, with a focus on improving reaction conditions and sustainability.
Metal Catalysts under Hydrogen Pressure
Metal catalysts are integral to the reductive alkylation pathway for DMPT synthesis. iarc.fr Palladium on carbon (Pd/C) is a commonly used catalyst for the reaction between p-toluidine and formaldehyde under hydrogen pressure. For example, the reaction can be carried out at 120°C and 120 psig of hydrogen pressure in the presence of a Pd/C catalyst, yielding DMPT. Other metal catalysts, such as Raney nickel, have also been employed in the reductive alkylation of toluidines. These catalysts facilitate the hydrogenation of the intermediate imine, leading to the formation of the final N,N-dimethylated product.
| Catalyst | Reactants | Conditions | Reference |
| Palladium-on-carbon (Pd/C) | p-Toluidine, Formaldehyde, H₂ | 120°C, 120 psig | |
| Raney Nickel | m-Toluidine, Acetaldehyde, H₂ | 100–200°C, 3–20 MPa |
Gold-Based Catalysts (e.g., Au/Al₂O₃)
A novel and highly efficient method for DMPT synthesis involves the use of gold-based catalysts for the reductive methylation of p-toluidine using carbon dioxide and hydrogen. Specifically, a gold-supported alumina (B75360) (Au/Al₂O₃) catalyst has demonstrated remarkable activity. In this process, CO₂ and H₂ react in situ to form formate (B1220265) intermediates, which then act as the methylating agent in the reductive amination of p-toluidine.
This catalytic system can achieve a high yield of 98% at a temperature of 140°C and a pressure of 8 MPa. The use of a gold-based catalyst offers a sustainable alternative to traditional methods, though the initial cost of the catalyst and the requirement for high-pressure infrastructure are important considerations.
| Parameter | Details | Reference |
| Catalyst | Gold-supported alumina (Au/Al₂O₃) | |
| Reactants | p-Toluidine, Carbon Dioxide (CO₂), Hydrogen (H₂) | |
| Temperature | 140°C | |
| Pressure | 8 MPa | |
| Yield | 98% |
Optimization of Synthetic Conditions for DMPT
The efficiency and viability of producing this compound are critically dependent on the careful control of synthetic conditions. Optimization of parameters such as temperature, pressure, and reaction time, alongside the strategic selection of solvents, directly influences yield, purity, and process economics.
Reaction Parameters (Temperature, Pressure, Time)
The synthesis of this compound can be achieved through several routes, each with a distinct set of optimal reaction parameters. Traditional industrial methods often rely on high-energy conditions to drive the reaction to completion. A prevalent method is the acid-catalyzed alkylation of p-toluidine with methanol. In a representative procedure, this reaction is conducted in an autoclave at a high temperature of 280°C for approximately 3 hours. prepchem.comgoogle.com These conditions generate a substantial pressure of around 60 bar (approximately 870 psi), resulting in a crude product containing about 94% DMPT. prepchem.comgoogle.com The high temperature and pressure are necessary to overcome the activation energy for the sequential methylation of the primary amine.
A milder alternative is the reductive alkylation of p-toluidine using formaldehyde. masterorganicchemistry.com This reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced. hamptonresearch.com Catalyzed by palladium on carbon (Pd/C), this process can be carried out at a lower temperature of 120°C and a hydrogen pressure of 120 psig (approximately 8.3 bar). While operating at lower temperature and pressure, this method requires careful stoichiometric control of formaldehyde to achieve complete dimethylation.
More recent innovations, particularly those aligned with green chemistry, utilize carbon dioxide (CO₂) and hydrogen (H₂) as the methylating agents. These catalytic systems operate under varied conditions depending on the catalyst employed. For instance, a bimetallic Palladium-Copper-Zirconium oxide (PdCuZrOx) catalyst effectively methylates p-toluidine at 150°C with 1.0 MPa (10 bar) of CO₂ and 2.5 MPa (25 bar) of H₂ over 30 hours. rsc.org Another system using a Ruthenium-triphos complex ([Ru(triphos)(tmm)]) operates at 150°C under higher pressures of 20 bar CO₂ and 60 bar H₂. units.it These catalytic methods demonstrate a shift towards more controlled and potentially more energy-efficient processes compared to traditional high-pressure autoclave methods.
Interactive Table 1: Comparative Analysis of DMPT Synthesis Parameters
| Synthetic Method | Catalyst | Temperature (°C) | Pressure | Time (h) | Reported Yield/Product Composition |
|---|---|---|---|---|---|
| Acid-Catalyzed Alkylation | Phosphorus oxychloride (POCl₃) | 280 | ~60 bar | 3 | 94% DMPT in crude oil prepchem.comgoogle.com |
| Reductive Alkylation | Palladium on Carbon (Pd/C) | 120 | 120 psig H₂ (~8.3 bar) | - | - |
| Catalytic Methylation with CO₂/H₂ | PdCuZrOx | 150 | 10 bar CO₂, 25 bar H₂ | 30 | High conversion rsc.org |
| Catalytic Methylation with CO₂/H₂ | [Ru(triphos)(tmm)] / HNTf₂ | 150 | 20 bar CO₂, 60 bar H₂ | - | 94% Yield units.it |
Solvent Effects in DMPT Synthesis
The choice of solvent plays a crucial role in the synthesis of DMPT, influencing reaction rates, selectivity, and the ease of product purification. In many synthetic protocols, polar aprotic solvents are favored. For example, in a photocatalytic reaction involving DMPT, dimethylformamide (DMF) was shown to be a superior solvent, affording an 80% yield, whereas other solvents like acetonitrile (B52724) (MeCN), methanol (MeOH), and tetrahydrofuran (B95107) (THF) resulted in significantly lower yields of 23%, 23%, and 19% respectively. acs.org Tetrahydrofuran (THF) and octane (B31449) have also been used effectively in the catalytic methylation of anilines with CO₂ and H₂. rsc.orgunits.it
A significant trend, particularly within the framework of green chemistry, is the development of solvent-free reaction conditions. semanticscholar.org These methods reduce environmental impact by eliminating volatile organic compounds (VOCs). Research has demonstrated that oxidative coupling reactions of N,N-dialkylanilines can be performed in the absence of a solvent, often promoted by microwave irradiation and mediated by solid catalysts like clays. cdnsciencepub.comresearchgate.net Similarly, Friedel-Crafts reactions with N,N-dialkylanilines have been successfully conducted under solvent-free conditions using deep eutectic solvents or ionic liquids as recyclable catalysts. thieme-connect.comresearchgate.net These approaches not only minimize waste but can also lead to simpler work-up procedures and improved process efficiency. researchgate.net
Green Chemistry Principles in DMPT Synthesis
The application of green chemistry principles to the synthesis of DMPT aims to create more sustainable and environmentally benign manufacturing processes. semanticscholar.org This involves designing novel synthetic pathways that minimize waste, avoid hazardous substances, and reduce energy consumption.
Sustainable Synthetic Pathways for DMPT
A cornerstone of green DMPT synthesis is the development of catalytic routes that utilize sustainable feedstocks. The most prominent example is the direct methylation of p-toluidine using carbon dioxide and hydrogen. units.it This pathway is highly atom-economical, with water as the sole stoichiometric byproduct. units.it It valorizes CO₂, a greenhouse gas, by using it as a renewable C1 source, thereby reducing the carbon footprint of the process. units.it Catalysts for this transformation are typically based on transition metals like ruthenium or palladium, which efficiently facilitate the reduction of CO₂ and subsequent N-methylation. rsc.orgunits.itunits.itionike.com
Another innovative and sustainable approach involves photocatalysis. A reaction for the synthesis of tetrahydroquinolines from DMPT has been demonstrated using natural chlorophyll (B73375) as a green and efficient photosensitizer under visible light. acs.org This method operates under mild conditions, avoiding the high temperatures and pressures of conventional methods and utilizing an abundant, non-toxic, and biodegradable catalyst. acs.orggoogle.com
Furthermore, the use of solid-supported catalysts and solvent-free conditions represents a significant step towards sustainability. Clay-mediated, microwave-promoted synthesis of related aniline (B41778) derivatives proceeds rapidly and often with high yields, eliminating the need for traditional solvents. researchgate.net These methods align with green chemistry principles by improving energy efficiency and preventing pollution at its source. grafiati.comacs.org
Interactive Table 2: Overview of Green Synthetic Pathways Related to DMPT
| Synthetic Approach | Catalyst/Mediator | Key Reagents | Conditions | Green Advantage |
|---|---|---|---|---|
| Catalytic Methylation | Ruthenium or Palladium complexes | p-toluidine, CO₂, H₂ | 140-160°C, 35-80 bar | Utilizes CO₂ as a C1 source; high atom economy; water as byproduct. rsc.orgunits.itunits.it |
| Visible-Light Photocatalysis | Chlorophyll | This compound, N-phenylmaleimide | Ambient Temp, Visible Light, DMF | Uses a natural, renewable, non-toxic catalyst; mild reaction conditions. acs.org |
| Clay-Mediated Synthesis | Clay (e.g., Montmorillonite) | N,N-disubstituted anilines | Solvent-free, Microwave irradiation | Eliminates organic solvents; reduces reaction time; recyclable catalyst. cdnsciencepub.comresearchgate.net |
| Deep Eutectic Solvent Catalysis | Choline chloride-zinc chloride | N,N-dialkylanilines, β-nitrostyrenes | 70°C, Solvent-free | Use of a recyclable and often biodegradable catalytic medium. researchgate.net |
Reduction of Environmental Impact in DMPT Manufacturing
Reducing the environmental footprint of DMPT production involves a holistic assessment of the entire manufacturing process, from raw materials to waste generation. A primary target for improvement is the replacement of hazardous reagents. Traditional methylation methods often employ highly toxic and carcinogenic substances like dimethyl sulfate. Modern catalytic routes, especially those using CO₂/H₂ or even methanol with improved catalysts, offer safer alternatives.
Minimizing waste is another critical goal. The acid-catalyzed process with phosphorus oxychloride generates corrosive intermediates and requires robust, energy-intensive reactor systems. google.com In contrast, catalytic processes, particularly those using heterogeneous catalysts, simplify product separation and allow for catalyst recycling, thereby reducing inorganic waste streams. Solvent-free syntheses directly address the issue of VOC emissions and the large volumes of waste associated with solvent recovery and disposal. researchgate.net
Reaction Mechanisms and Kinetics of N,n Dimethyl P Toluidine
Electron Transfer Processes Involving DMPT
Electron transfer is a fundamental step in the chemical reactions of DMPT, leading to the formation of reactive intermediates that can initiate polymerization or undergo further transformations.
The anodic oxidation of N,N-Dimethyl-p-toluidine involves a one-electron transfer to form a radical cation. researchgate.net This process has been studied using techniques like cyclic voltammetry and spectroelectrochemistry. researchgate.net The electrochemical oxidation of DMPT has been investigated in various solvents, including acetonitrile (B52724) and aqueous buffer solutions. researchgate.net In these studies, it was observed that the initial one-electron oxidation to the cation radical is often followed by subsequent chemical reactions. researchgate.net
The formation of the radical cation (DMPT⁺•) is a key step that initiates further reactions. For instance, in acetonitrile, the radical cation can undergo deprotonation from the ring's methyl group, forming a benzyl-type free radical. researchgate.net This radical can then couple with another to form a bitoluidine derivative. researchgate.net The stability and reactivity of the DMPT radical cation have been a subject of detailed kinetic analysis, particularly using methods like the electron transfer stopped-flow (ETSF) method. researchgate.net
DMPT is widely used as an accelerator in redox initiator-accelerator systems, particularly for the polymerization of methacrylate (B99206) monomers like methyl methacrylate (MMA). In these systems, DMPT works in conjunction with an initiator, commonly benzoyl peroxide (BPO). The tertiary amine in DMPT induces the decomposition of the initiator, generating free radicals that are capable of initiating the polymerization of the acrylic monomers. This allows for the curing of resins, such as those used in dental materials and bone cements, at ambient temperatures. The concentration of DMPT in these applications typically ranges from 0.7% to 2.6%. nih.gov The efficiency of DMPT-based systems is notable for their fast curing times, though they may result in slightly higher levels of residual monomer compared to some other systems.
Table 1: Comparison of Polymerization Efficiency with Different Initiator Systems
This compound can form colored charge-transfer (CT) complexes with various electron-acceptor molecules. nih.gov For instance, when mixed with methacrylate monomers containing phthalate, isophthalate, or terephthalate (B1205515) diester groups, yellow-colored mixtures are formed due to these interactions. nih.gov The formation of these complexes can be studied using ultraviolet spectroscopy. nih.gov
The formation of stable electron donor-acceptor (EDA) complexes between DMPT and acceptors like o-chloranil in a carbon tetrachloride medium has also been reported. nih.gov The charge transfer transition energies of these complexes are influenced by the structure of the donor molecule. nih.gov The association constants (K) and extinction coefficients (εmax) for 1:1 complex formation can be determined by analyzing the dependence of absorbance on the concentration of DMPT. cdnsciencepub.com Generally, a longer wavelength absorption maximum corresponds to an increased association constant. cdnsciencepub.com
Role of DMPT in Redox Initiator-Accelerator Systems
Dimerization and Oligomerization Mechanisms
Following the initial electron transfer and radical cation formation, DMPT can undergo dimerization and oligomerization through various pathways.
Studies have shown that the radical cations of DMPT can undergo reversible σ-dimerization. researchgate.net This process involves the formation of a sigma bond between two radical cations. Contrary to earlier assumptions, it has been demonstrated that this dimerization can occur at the methyl-substituted para-position of the dimethylamino group. researchgate.net This finding is significant as it shows that σ-dimerization can take place even when reactive sites are blocked by substituents like alkyl groups. researchgate.net The formation of these σ-dimers is considered a potential termination step in electropolymerization processes. researchgate.net
The electrochemical behavior of DMPT, including its dimerization, has been investigated in room temperature ionic liquids (RTILs), such as N-methyl-N-butylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Py₁₄][NTf₂]). nih.gov In this medium, DMPT undergoes a one-electron oxidation to form its radical cation. nih.gov Kinetic analysis using cyclic voltammetry and chronoamperometry has shown that the mechanism is consistent with that observed in conventional solvents like acetonitrile. nih.gov The process involves the dimerization of the DMPT radicals following an initial, rate-determining proton transfer step. nih.gov A bimolecular rate constant of (3.4 ± 1.1) × 10² dm³ mol⁻¹ s⁻¹ has been determined for this dimerization in the specified ionic liquid. nih.gov These studies highlight the potential of ionic liquids as alternative solvents for electrochemical reactions. nih.gov
Table 2: Compound Names Mentioned
σ-Dimerization of DMPT Radical Cations
Oxidation Reactions of this compound
The oxidation of this compound (DMPT) has been the subject of various kinetic and mechanistic studies, revealing complex reaction pathways and the formation of significant chemical intermediates.
Periodate (B1199274) Oxidation Kinetics in Acetone-Water Media
The kinetics of the oxidation of DMPT by periodate has been investigated in an acetone-water medium. asianpubs.orgasianpubs.org This reaction follows second-order kinetics, being first order with respect to both DMPT and the periodate oxidant. asianpubs.org The study, conducted in 15% (v/v) acetone-water, revealed that the reaction rate increases with an increase in the ionic strength of the medium, while it decreases with a decrease in the dielectric constant. asianpubs.org This suggests the formation of a charged intermediate in the reaction mechanism. asianpubs.org The reaction is quite fast under ordinary temperatures and was monitored spectrophotometrically, with the formation of a violet-colored product showing maximum absorbance at 565 nm. asianpubs.org
Kinetic studies were performed under pseudo-first-order conditions by using an excess of periodate. asianpubs.org The stoichiometry of the reaction was determined to be 2:1 (oxidant:substrate) through iodometric estimation of unreacted sodium metaperiodate. asianpubs.org The influence of pH on the reaction rate was also examined in the range of 4.0 to 7.0. asianpubs.org Notably, the presence of free radical scavengers did not affect the reaction rate, indicating an ionic mechanism rather than a free-radical pathway. asianpubs.org
The following table summarizes the effect of reactant concentrations on the initial reaction rate.
Effect of Reactant Concentration on Rate at 35°C
| [DMPT] (x 10³ M) | [NaIO₄] (x 10³ M) | Initial Rate (dA/dt) (x 10²) |
|---|---|---|
| 5.0 | 0.5 | 1.10 |
| 5.0 | 1.0 | 2.20 |
| 5.0 | 1.5 | 2.95 |
| 5.0 | 2.0 | 3.25 |
| 5.0 | 2.5 | 4.40 |
| 5.0 | 3.0 | 5.30 |
| 1.0 | 10.0 | 1.32 |
| 2.0 | 10.0 | 2.80 |
| 3.0 | 10.0 | 4.50 |
| 4.0 | 10.0 | 5.50 |
| 5.0 | 10.0 | 6.00 |
| 6.0 | 10.0 | 6.60 |
Data sourced from a study on the periodate oxidation of this compound. asianpubs.org
Thermodynamic parameters for the reaction have also been calculated from the Arrhenius plot (log k₂ vs. 1/T): asianpubs.org
Activation Energy (Ea): 4.73 kcal/mol
Arrhenius Factor (A): 7.01 × 10² L mol⁻¹s⁻¹
Entropy of Activation (ΔS#): -47.61 E.U.
Free Energy of Activation (ΔF#): 18.90 kcal/mol
Enthalpy of Activation (ΔH#): 4.11 kcal/mol
Formation of N-methyl, 4-methyl, o-benzoquinoneimine as an Oxidation Product
The primary oxidation product of the reaction between DMPT and periodate in an acetone-water medium has been isolated and identified as N-methyl, 4-methyl, o-benzoquinoneimine. asianpubs.org Initially, the reaction mixture turns violet, but upon standing overnight, it changes to a reddish-brown color. asianpubs.org Extraction with petroleum ether and subsequent evaporation of the solvent yields a brownish compound with a melting point of 68°C. asianpubs.org
This product was characterized using IR and NMR spectroscopy. asianpubs.org The proposed mechanism involves the formation of a charged intermediate which then reacts with another molecule of periodate to form the quinoneimine. asianpubs.org This is followed by a fast hydrolysis step. asianpubs.org
Iron-Catalyzed Oxidation with Di-tert-butyl Peroxide
This compound can undergo iron-catalyzed oxidation in the presence of di-tert-butyl peroxide. This reaction facilitates C-C coupling with compounds like phenylacetylene (B144264) and benzamide (B126). The process leads to the formation of N,4-dimethyl-N-(3-phenylprop-2-ynyl)phenylamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively. This catalytic method highlights the utility of DMPT in forming new carbon-carbon bonds under oxidative conditions.
Dehydrogenation and Tautomerism Studies of DMPT
Recent advanced analytical techniques have shed light on the dehydrogenation process of DMPT and the intriguing quantum mechanical behaviors involved.
Deep-UV Laser Ionization Mass Spectroscopy for Dehydrogenation Product Identification
Customized deep-ultraviolet (DUV) laser ionization mass spectroscopy has been employed to study the dehydrogenation of this compound. x-mol.comnih.govacs.orgresearchgate.net This technique revealed a significant dehydrogenation product of DMPT. x-mol.comnih.govacs.org The mass spectra showed that the dehydrogenated species has a comparable mass abundance to the DMPT molecular ion, indicating considerable stability after the loss of one electron and one hydrogen atom. x-mol.comnih.govacs.org
First-principles calculations support these findings, suggesting that the dehydrogenation most readily occurs at one of the N-connected methyl groups. x-mol.comnih.govacs.org The DUV laser provides a soft ionization method, producing fragmentation-free mass spectra which are crucial for identifying such specific molecular products. x-mol.comnih.gov
Quantum Tunneling Effects in DMPT Dehydrogenation
A fascinating aspect of DMPT dehydrogenation is the role of quantum tunneling. x-mol.comnih.govacs.org Following the removal of a hydrogen atom from one of the N-methyl groups, a neighboring hydrogen atom on the other methyl group can interact with the newly formed dehydrogenated methylene (B1212753) group. x-mol.comnih.gov This interaction involves a C–H···C weak bond, leading to a resonant structure (C···H–C) facilitated by the quantum tunneling of the hydrogen atom. x-mol.comnih.govacs.org
This quantum tunneling tautomer of the dehydrogenated DMPT exhibits reversible donor-acceptor charge-transfer interactions, as demonstrated by natural bonding orbital (NBO) analysis and vibrational spectroscopy. x-mol.comnih.gov This phenomenon is not unique to DMPT; a similar dehydrogenation product involving resonant structures was observed for o-phenylenediamine, which has two neighboring amino groups. x-mol.comnih.gov
Intramolecular H-atom Transfer Mechanisms
Recent studies utilizing deep-ultraviolet (DUV) laser ionization mass spectroscopy have identified a significant dehydrogenation product of this compound (DMPT). nih.govacs.orgacs.orgresearchgate.net First-principles calculations support that this dehydrogenation most readily occurs at one of the N-connected methyl groups. nih.govacs.orgresearchgate.net
A key finding is the formation of a quantum tunneling tautomer that stabilizes the dehydrogenated molecule. nih.govacs.org After one hydrogen atom is removed from a methyl group, a neighboring hydrogen atom from the other N-methyl group can move closer to the newly formed methylene group. nih.govacs.org This proximity facilitates weak C–H···C interactions, leading to resonant structures. nih.govacs.org This process involves an intramolecular hydrogen atom tunneling effect, which allows the hydrogen to traverse a significant energy barrier. nih.govacs.orgacs.org This tunneling creates a dynamic condition that enhances the stability of the dehydrogenated product. nih.govacs.org The phenomenon of intramolecular H-atom transfer is a critical area of study, with systems like malonaldehyde serving as classic examples. nih.govacs.orgacs.org The stability of the DMPT dehydrogenation product is rationalized by these large donor-acceptor charge-transfer interactions, which provide noncovalent interactions between the transferred hydrogen and the adjacent carbon atom. acs.orgacs.org
Reaction Pathways in Polymerization Acceleration
This compound is widely used as a highly reactive amine accelerator, particularly for curing resins like polyesters, epoxies, and acrylates at ambient temperatures. atamankimya.com The radical formation necessary to initiate polymerization is often too slow at room temperature when using an organic peroxide alone. atamankimya.com DMPT accelerates this process significantly. atamankimya.com
Mechanism of Benzoyl Peroxide (BPO) Decomposition by DMPT
The acceleration of polymerization by the DMPT/Benzoyl Peroxide (BPO) system is initiated by a redox reaction. nih.gov DMPT, a tertiary amine, acts as a reducing agent that causes the decomposition of BPO through an electron transfer process. researchgate.net The mechanism is described as a complex sequence that begins with a nucleophilic attack by the tertiary amine on the peroxide bond of the BPO molecule. rsc.org This is followed by a redox reaction that results in the formation of a benzoate (B1203000) anion and a benzoyl radical, which can then initiate polymerization. researchgate.net This initiation system is fundamental to the curing of materials like acrylic bone cements and dental resins. mdpi.comnih.gov
Radical Formation and Propagation in DMPT-Accelerated Polymerization
The decomposition of BPO by DMPT generates free radicals that initiate the polymerization of monomers like methyl methacrylate (MMA). rsc.org Two primary radical species are formed: the benzoyloxy radical and an anilinomethyl radical, which is a carbon-centered radical derived from the tertiary amine. rsc.org These radicals add to the double bonds of monomer units, starting a chain reaction. csbsju.edu
Influence of Oxygen on Polymerization Kinetics
Oxygen has a significant inhibitory effect on free-radical polymerization. radtech.org This inhibition occurs because molecular oxygen can react with the carbon-centered radicals generated during the initiation and propagation steps. researchgate.netulaval.ca This reaction forms peroxy radicals, which are significantly less reactive and more stable. ulaval.caresearchgate.net These peroxy radicals are not effective at continuing the polymer chain growth, thereby slowing or completely halting the polymerization process. researchgate.netulaval.ca
Comparison with Alternative Accelerators and Their Reaction Kinetics
DMPT is a highly effective but not the only accelerator used in polymerization. Its performance is often compared with other compounds to find alternatives with different kinetic properties or improved biocompatibility.
Compared to light-activated systems using camphorquinone (B77051) (CQ) and an amine like dimethylaminoethylmethacrylate (DMAEMA), the BPO/DMPT system provides a much faster cure at ambient temperature. However, it may result in slightly higher levels of residual monomer. Tributylborane (TBB) based systems can achieve lower residual monomer levels but are generally slower and may require heat.
Other tertiary amines have been investigated as alternatives. N,N-dimethylaminobenzyl alcohol (DMOH) has shown reactivity comparable to DMPT in polymerizing methyl methacrylate but is reported to have significantly lower cytotoxicity. conicet.gov.ar Similarly, N,N-dimethylamino-4-benzyl laurate (DMAL) and N,N-dimethylamino-4-benzyl oleate (B1233923) (DMAO) have been found to be suitable substitutes for DMPT in acrylic bone cements, yielding comparable setting times, maximum exotherm temperatures, and mechanical properties. researchgate.net
Table 1: Comparison of Polymerization Initiator Systems
| Initiator System | Accelerator | Key Kinetic Features | Residual Monomer (%) | Polymer Molecular Weight (Mw) |
|---|---|---|---|---|
| BPO / DMPT | This compound (DMPT) | Fast curing at ambient temperature. Setting time can be tuned by concentration. mdpi.com | 2.1 | 239,000 |
| CQ / DMAEMA | Dimethylaminoethylmethacrylate (DMAEMA) | Light-activated, moderate polymerization speed. | 1.8 | 245,000 |
| TBB | Tributylborane (TBB) | Slow polymerization, often requires heat. | 1.5 | 260,000 |
| BPO / DMOH | N,N-dimethylaminobenzyl alcohol (DMOH) | Reactivity comparable to DMPT. conicet.gov.ar | Not specified | Not specified |
| BPO / DMAL | N,N-dimethylamino-4-benzyl laurate (DMAL) | Suitable substitute for DMPT with similar setting properties. researchgate.net | Not specified | Not specified |
Reactions with Specific Organic Substrates
Beyond its primary role in polymerization, this compound engages in other notable organic reactions.
Reaction with Vinyl Ether : In the presence of a copper(II) chloride catalyst, DMPT reacts with vinyl ether to produce tetrahydroquinolines. atamankimya.com
ortho-Selective C–H Addition to Alkenes : A cationic half-sandwich yttrium catalyst enables the efficient and selective ortho-alkylation of N,N-dimethyl anilines, including DMPT, via C–H bond addition to alkenes like 1-octene. rsc.org This atom-economical method produces tertiary aniline (B41778) derivatives with branched alkyl substituents. rsc.org Mechanistic studies, including kinetic isotope effect (KIE) measurements, suggest that the C–H activation step is rate-determining. rsc.org
Accelerator for Cyanoacrylate Adhesives : DMPT is also used as an accelerator for the hardening of cyanoacrylate adhesives. google.com
Reactivity of DMPT with Vinyl Ether in the Presence of Copper(II) Chloride
This compound reacts with vinyl ethers in the presence of copper(II) chloride (CuCl₂) to yield tetrahydroquinoline derivatives. nih.govjocpr.comrsc.orgacs.orguninsubria.itresearchgate.net This transformation is a type of oxidative cyclization, where the copper salt acts as a catalyst.
While specific kinetic studies on this exact reaction are not extensively detailed in the available literature, a plausible mechanism can be proposed based on similar copper-catalyzed reactions of anilines. nih.govbeilstein-journals.org The reaction is believed to proceed through the formation of an iminium cation intermediate.
The proposed mechanism involves the following steps:
Oxidation: The copper(II) catalyst oxidizes this compound, leading to the formation of an aminomethyl radical.
Iminium Ion Formation: A further one-electron oxidation of the aminomethyl radical results in the formation of a highly reactive iminium cation.
Cycloaddition: The electron-rich vinyl ether then undergoes a [4+2] cycloaddition reaction with the in situ-generated iminium ion.
Rearomatization/Final Product: The resulting cycloadduct may undergo subsequent steps to form the stable tetrahydroquinoline ring system.
This type of reaction is significant as it allows for the construction of the tetrahydroquinoline scaffold, a common motif in pharmacologically active compounds, from relatively simple starting materials. researchgate.net
Formation of Tetrahydroquinolines
The synthesis of tetrahydroquinolines from DMPT is not limited to reactions with vinyl ethers. An alternative and notable method involves the visible-light-mediated photoredox catalysis for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides. In one such example, natural pigment chlorophyll (B73375) was utilized as a green and efficient photosensitizer. csic.es
This reaction proceeds via a direct cyclization through an sp³ C–H bond functionalization process. The proposed mechanism is initiated by the photoexcitation of the chlorophyll sensitizer (B1316253) by visible light. The excited sensitizer then engages in a single-electron transfer (SET) with the this compound, generating a radical cation. Subsequent deprotonation of this radical cation at one of the N-methyl groups yields an α-amino radical. This radical then adds to the maleimide, initiating a cyclization cascade that ultimately forms the tetrahydroquinoline product. The presence of oxygen was found to be beneficial for the reaction, suggesting it may act as a terminal oxidant to regenerate the catalyst.
A study on the cyclization reaction between this compound and N-phenylmaleimide using chlorophyll as a photosensitizer provided the following findings:
| Entry | Visible Light | Chlorophyll | Atmosphere | Yield (%) |
| 1 | No | No | Air | 0 |
| 2 | Yes | No | Air | Trace |
| 3 | No | Yes | Air | Trace |
| 4 | Yes | Yes | Air | 80 |
| 5 | Yes | Yes | Nitrogen | 8 |
Table 1: Control experiments for the chlorophyll-catalyzed synthesis of tetrahydroquinoline from this compound and N-phenylmaleimide. Data sourced from a study on chlorophyll-catalyzed synthesis. beilstein-journals.org
The data clearly indicates that both visible light and the chlorophyll catalyst are essential for the reaction to proceed efficiently. The significantly lower yield under a nitrogen atmosphere highlights the likely role of oxygen in the catalytic cycle.
C-C Coupling with Phenylacetylene and Benzamide
This compound can undergo iron-catalyzed oxidative C-C coupling reactions with terminal alkynes, such as phenylacetylene, and with amides, like benzamide. epfl.ch These reactions represent a direct functionalization of the C(sp³)–H bonds of the N-methyl groups.
The reaction is typically carried out in the presence of an iron catalyst, such as iron(II) chloride (FeCl₂), and an oxidant, commonly di-tert-butyl peroxide ((t-BuO)₂). epfl.ch The proposed mechanism for these cross-dehydrogenative coupling (CDC) reactions involves the formation of radical intermediates. jocpr.commdpi.com
With Phenylacetylene:
Radical Generation: The iron catalyst and the peroxide oxidant work in concert to abstract a hydrogen atom from one of the N-methyl groups of DMPT, forming an aminomethyl radical.
Coupling: This nucleophilic radical then adds to the terminal alkyne, phenylacetylene.
Final Product: Subsequent steps, which may involve further oxidation and rearrangement, lead to the formation of the corresponding propargylamine, N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine. epfl.ch
With Benzamide: A similar radical-mediated pathway is proposed for the reaction with benzamide.
Radical Generation: An aminomethyl radical is generated from DMPT as described above.
Amidation: This radical species then reacts with benzamide in a process that leads to the formation of a new C-N bond, resulting in the product N-((methyl(p-tolyl)amino)methyl)benzamide. researchgate.net
These iron-catalyzed C-H activation reactions are of significant interest in organic synthesis as they offer a more atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials. jocpr.com
Polymerization and Material Science Applications of N,n Dimethyl P Toluidine
DMPT as a Polymerization Catalyst and Accelerator
N,N-Dimethyl-p-toluidine (DMPT) functions as a highly effective catalyst and accelerator in the polymerization of various resins. atamankimya.comfishersci.nlatamankimya.com Its primary role is to speed up the formation of free radicals, which is essential for initiating the polymerization reaction, particularly at ambient temperatures. atamankimya.comatamankimya.com In many systems, organic peroxides alone are too slow to start the polymerization process efficiently. DMPT is introduced as an accelerator to work in conjunction with these peroxides, enabling a controlled and rapid curing process. atamankimya.comatamankimya.com
Applications in Polyesters, Acrylates, and Epoxy Resins
DMPT is widely utilized as a polymerization catalyst for polyesters, acrylates, and epoxy resins. atamankimya.comfishersci.nlatamankimya.comactylis.com For unsaturated polyester (B1180765) resins, which are used in a vast array of applications from engineered stone to automotive parts, DMPT is a crucial component for curing at room temperature. atamankimya.com The curing of these resins typically involves a redox initiator-accelerator system. DMPT, a tertiary amine, acts as the accelerator, while an organic peroxide (like benzoyl peroxide) serves as the initiator. mdpi.com This combination allows for the rapid generation of radicals needed to crosslink the unsaturated polyester chains with a monomer like styrene, transforming the liquid resin into a solid, infusible material. google.com
In the realm of acrylates, DMPT's role is similarly critical. Epoxy acrylates, for instance, which combine the properties of epoxies and acrylates, can be cured using peroxides with DMPT as a promoter. google.comspecialchem.com These materials are valued in adhesives and coatings for their fast cure rates, low viscosity, and excellent wetting characteristics. specialchem.com
While the primary curing mechanism for epoxy resins often involves different chemistry (e.g., reactions with hardeners like amines or anhydrides), DMPT can be used in hybrid systems, such as epoxy acrylates or as a catalyst in specific formulations to accelerate the curing process. fishersci.nlactylis.comgoogle.comspecialchem.com
Acceleration of Ethyl Methacrylate (B99206) Polymerization
DMPT is explicitly used to accelerate the polymerization of ethyl methacrylate (EMA). atamankimya.comfishersci.nlatamankimya.com EMA is a monomer used in various applications, including dental materials and artificial nail preparations. atamankimya.comnih.gov The polymerization of EMA, like other methacrylates, proceeds via a free-radical mechanism. metu.edu.tr The addition of DMPT to an EMA formulation containing an initiator like benzoyl peroxide (BPO) significantly reduces the time required for the liquid monomer to convert into a solid polymer. google.com This rapid curing is essential for applications where a quick setting time is advantageous. atamankimya.com
Photoinitiation of Acrylonitrile (B1666552) (AN) Polymerization by DMPT
DMPT can also function as a photoinitiator for the polymerization of acrylonitrile (AN). When exposed to light, DMPT can decompose and generate the necessary radical species to initiate the polymerization of AN monomers. This process is a key example of photopolymerization, where light is the energy source that triggers the chemical reaction. The polymerization of acrylonitrile is of significant industrial importance as it is the precursor to polyacrylonitrile, a polymer used in the production of carbon fibers and various textiles. researchgate.netcmu.edu Studies have shown that the photoinitiation of AN can be achieved with various systems, and DMPT provides an effective pathway for this process. researchgate.net
Role of DMPT in Dental Materials and Bone Cements
For over five decades, DMPT has been an indispensable component in the formulation of acrylic bone cements and dental materials. atamankimya.comatamankimya.comresearchgate.netiarc.fr It functions as an accelerator, or co-initiator, in the redox initiation system used to cure these materials at low (room or body) temperatures. mdpi.comtaylorandfrancis.comnih.gov
DMPT as an Accelerator in Methyl Methacrylate Monomer Curing
Acrylic bone cements and many dental composites are typically supplied as a two-part system: a powder and a liquid. mdpi.comnih.govscielo.br The powder phase usually contains poly(methyl methacrylate) (PMMA) beads and the initiator, benzoyl peroxide (BPO). nih.govscielo.brnih.gov The liquid component is primarily composed of the methyl methacrylate (MMA) monomer, along with the accelerator, DMPT. nih.govscielo.brnih.gov
When the powder and liquid are mixed, the DMPT in the liquid phase reacts with the BPO from the powder. mdpi.comnih.gov This redox reaction efficiently generates benzoyl radicals at ambient temperature, which then initiate the polymerization of the MMA monomer. mdpi.comresearchgate.net The MMA polymerizes, forming long chains that entangle with the existing PMMA beads, resulting in a solid, hardened mass that fixes prosthetic implants to bone or restores tooth structure. nih.gov The concentration of DMPT in these medical and dental preparations typically ranges from 0.5% to 3.0%. atamankimya.comiarc.fr
Impact on Setting Time and Mechanical Properties of Bone Cement
The concentration of DMPT is a critical factor that directly influences the setting characteristics and final mechanical properties of bone cement. rsc.orgul.ienih.gov
Setting Time: The primary role of DMPT is to accelerate the curing reaction, and therefore, its concentration has a significant impact on the setting time. rsc.org Increasing the DMPT content leads to a faster rate of radical generation, which in turn shortens the time it takes for the cement to harden. rsc.orgul.ie This relationship is crucial in a clinical setting, where surgeons require a predictable and appropriate working time before the cement solidifies. nih.gov Studies have demonstrated a clear inverse relationship between DMPT concentration and setting time. rsc.org For example, in one study on acrylic adhesives, increasing the DMPT content from 0.3g to 0.7g resulted in a decrease in curing time from 16 minutes to 10 minutes. rsc.org
Mechanical Properties: The concentration of the BPO/DMPT initiator system also affects the mechanical integrity of the cured cement. nih.govresearchgate.net The goal is to achieve a high degree of monomer-to-polymer conversion, as residual monomer can be toxic and compromise the cement's strength. nih.govnih.gov Research indicates that the concentrations of both BPO and DMPT, as well as their molar ratio, influence properties like fracture toughness and fatigue strength. nih.gov While some studies have found that fracture toughness and fatigue strength are not significantly affected by BPO concentration or the BPO:DMPT molar ratio, a very high concentration of DMPT can lead to lower values for these mechanical properties. nih.gov Another study concluded that lowering the concentration of DMPT did not adversely affect the compressive strength of the bone cement, suggesting that the amount can be optimized to balance setting time and mechanical performance. researchgate.net
Below are tables summarizing the effects of DMPT on bone cement properties based on research findings.
Table 1: Effect of DMPT Content on Curing Time of an Acrylic Adhesive Data based on a study investigating the interaction of DMPT on acrylic based resin. rsc.org
| DMPT Content (g) | BPO Content (g) | Curing Time (min) |
| 0.3 | 3.5 - 5.5 | 16 |
| 0.5 | 3.5 - 5.5 | 14 |
| 0.7 | 3.5 - 5.5 | 10 |
Table 2: General Composition of Two-Part Acrylic Bone Cement This table represents a typical composition and the role of key components. mdpi.comnih.govscielo.brscientific.netresearchgate.net
| Component | Phase | Chemical Name | Function |
| PMMA Beads | Powder | Poly(methyl methacrylate) | Polymer Matrix |
| Initiator | Powder | Benzoyl Peroxide (BPO) | Initiates polymerization |
| Radiopacifier | Powder | Barium Sulfate (BaSO₄) or Zirconium Dioxide (ZrO₂) | Makes cement visible on X-rays |
| Monomer | Liquid | Methyl Methacrylate (MMA) | Polymerizable liquid |
| Accelerator | Liquid | This compound (DMPT) | Accelerates BPO decomposition |
| Stabilizer | Liquid | Hydroquinone (HQ) | Prevents premature polymerization |
Residual DMPT in Cured Cements and its Time-Dependent Decrease
This compound (DMPT) is a vital accelerator used to activate the polymerization reaction in acrylic bone cements, with typical concentrations ranging from 0.7% to 2.6%. iarc.fr However, the polymerization process is seldom complete, resulting in residual DMPT within the cured cement. Research using high-performance liquid chromatography has shown that this residual DMPT leaches from the cement over time. nih.gov The concentration of DMPT in aqueous extracts is highest shortly after curing and decreases significantly, becoming almost absent seven days after curing. nih.gov This decrease is attributed to the diffusion of the unreacted amine out of the cement matrix. nih.gov The initial amount of residual DMPT is higher in cements that were originally formulated with a greater content of the amine. nih.gov
Illustrative Data: Elution of Residual DMPT from Bone Cement Over Time
| Time After Curing | Relative Concentration of Leached DMPT |
|---|---|
| 1 Hour | High |
| 24 Hours | Medium |
| 7 Days | Very Low / Negligible |
Note: This table provides a qualitative representation based on findings that DMPT concentration decreases over time, becoming almost absent after 7 days. nih.gov
DMPT in Acrylic Denture Materials
For decades, this compound has been a key component in the preparation of acrylic denture materials. atamankimya.com It functions as an accelerator in the redox initiator system used to cure methyl methacrylate monomers, which form the basis of many denture resins. These acrylic resins are typically blends of poly(methyl methacrylate) particles and liquid methyl methacrylate monomer. The hardening process is a free-radical polymerization initiated by the decomposition of an organic peroxide (like benzoyl peroxide), which is activated by a tertiary amine such as DMPT. The concentration of DMPT in these materials is crucial, as it influences the setting time and the final properties of the denture. iarc.fratamankimya.com
DMPT in Adhesives and Sealants
DMPT as a Hardener for Dental Cement and Adhesives
This compound serves as a hardener or polymerization catalyst for various resins, including polyesters, acrylates, and epoxies. atamankimya.com In dentistry, it is specifically used as a hardener for dental cements and adhesives. indiamart.comkavyapharma.in DMPT is a component of the redox initiator-accelerator system that is essential for the curing of methyl methacrylate monomers in these applications. This role is particularly important in dual-cured or self-cured adhesives and cements where light cannot reach to initiate polymerization. The concentration of DMPT in these preparations typically ranges from 0.5% to 3%. iarc.fratamankimya.com
Development of Acrylic-Based Resins with Seamless Adhesion
Recent research has focused on developing novel acrylic-based resins with seamless adhesion by optimizing the interaction of this compound. rsc.orgrsc.orgresearchgate.net By identifying the ideal proportions of the initiator, benzoyl peroxide (BPO), and the accelerator, DMPT, a new seamless adhesive has been developed. rsc.orgresearchgate.net This optimization leads to superior bonding performance. rsc.orgrsc.org Adhesives formulated with this optimized system exhibit clean fracture surfaces, indicating that the bond strength is greater than the cohesive strength of the substrate material itself, a hallmark of seamless adhesion. rsc.org
Optimization of Curing Time and Fracture Toughness in Adhesives
The amounts of this compound and benzoyl peroxide (BPO) are critical in determining the curing time and fracture toughness of acrylic adhesives. rsc.orgrsc.orgresearchgate.net As the DMPT content increases, the curing time of the adhesive decreases. rsc.orgrsc.org For instance, one study demonstrated that increasing DMPT content from 0.3g to 0.7g reduced the curing time from 16 minutes to 10 minutes. rsc.orgrsc.org Concurrently, the stress intensity factor, a measure of fracture toughness, shows a positive correlation with increasing BPO content and also increases with higher DMPT content. rsc.orgrsc.org An optimal balance was achieved with a curing time of approximately 10 minutes at 25°C, which yielded a high stress intensity factor (K) of up to 12.32 kPa m¹/², indicating significant improvements in both mechanical strength and efficiency. rsc.orgrsc.orgresearchgate.net
Research Data: Effect of DMPT Content on Adhesive Properties
| DMPT Content (g) | BPO Content (g) | Curing Time (min) | Stress Intensity Factor (K) |
|---|---|---|---|
| 0.3 | 3.5 - 5.5 | ~16 | Increases with BPO |
| 0.5 | 3.5 - 5.5 | ~14 | Increases with BPO |
| 0.7 | 3.5 - 5.5 | ~10 | Increases with BPO |
Source: This table is based on data from a study that investigated the interaction of DMPT and BPO in an acrylic-based polymer system. rsc.orgrsc.org
Color Stability and Aesthetic Properties of DMPT-Enhanced Adhesives
While essential for curing, tertiary amines like DMPT can affect the long-term color stability of dental adhesives. nih.govnih.gov These amines can oxidize over time, leading to discoloration and compromising the aesthetics of a restoration. nih.gov However, recent developments in adhesive systems have shown remarkable color stability. rsc.orgrsc.org An adhesive developed with an optimized BPO and DMPT ratio exhibited minimal color changes even when subjected to elevated temperatures. rsc.orgrsc.orgresearchgate.net This results in nearly invisible splicing joints, which is a significant aesthetic advantage. rsc.orgrsc.org This high level of color stability, combined with strong bonding, makes these advanced adhesives suitable for applications where optical clarity and aesthetics are crucial. rsc.orgresearchgate.net
DMPT in Specialized Material Formulations
This compound (DMPT) is a versatile tertiary amine that serves as a critical component in various specialized material formulations due to its role as a highly effective polymerization accelerator. atamankimya.comatamankimya.com Its ability to speed up the curing process of resins at ambient temperatures makes it invaluable in applications where rapid setting times are essential. atamankimya.comatamankimya.com
DMPT is utilized in the formulation of self-coagulating tooth tray water, a material used in dentistry for creating custom trays for procedures like teeth whitening and fluoride (B91410) application. tnjchem.com In these applications, DMPT acts as a polymerization accelerator, often for a system based on methyl methacrylate monomer. mit-ivy.com The inclusion of a tertiary amine like DMPT allows the material to self-cure within minutes at room temperature. mit-ivy.com This is achieved through the catalytic action of the amine, which accelerates the decomposition of a peroxide initiator (like benzoyl peroxide) at ambient temperatures, thereby speeding up the polymerization of the methyl methacrylate. mit-ivy.com This rapid, self-setting characteristic is a significant advantage in a clinical setting, saving time and improving procedural efficiency. mit-ivy.com
DMPT is a common ingredient in the liquid monomer component of two-part acrylic nail systems, also known as "liquid-powder system artificial nails". ca.gov These systems rely on the polymerization of an acrylic liquid monomer, which is mixed with an acrylic powder immediately before application. ca.gov DMPT functions as a catalyst to accelerate the polymerization of the liquid monomers, with concentrations in these products reaching up to 3% by weight. ca.gov The use of DMPT is particularly important for achieving the short setting times required in a salon environment. atamankimya.com In a 2021 study, DMPT was detected in seven acrylic liquids at concentrations ranging from 0.0048% to 1.13%. ca.gov
In the realm of industrial adhesives, DMPT is an essential component for formulations that require rapid curing times. atamankimya.com It serves as a polymerization catalyst for a variety of resins, including polyesters, acrylates, and epoxies. atamankimya.comactylis.comiscpl.com By accelerating the polymerization reaction, DMPT contributes to the development of strong and durable bonds in adhesives and sealants used across manufacturing and construction industries. The compound's effectiveness as a hardener for these resins makes it a key ingredient in producing high-performance industrial glues. atamankimya.com Recent research has focused on optimizing the proportions of DMPT and initiators like benzoyl peroxide (BPO) to achieve ideal curing times and enhance the fracture toughness of acrylic-based adhesives, making them suitable for seamless splicing of materials like artificial stone. rsc.org
Artificial Fingernail Preparations
Theoretical and Computational Modeling of DMPT in Polymer Systems
Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex chemical systems, including polymerization reactions involving DMPT. These theoretical approaches provide insights that can be difficult to obtain through experimental methods alone.
Simulations of polymerization processes involving DMPT are used to optimize reaction conditions and understand the kinetics of the system. For instance, in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), simulation and optimization studies aim to maximize conversion and production by identifying the most suitable operating temperatures, pressures, and catalysts. austinpublishinggroup.com While not directly focused on DMPT, these types of simulations demonstrate the methodology that can be applied to systems where DMPT is the accelerator. austinpublishinggroup.com The goal is to create a mathematical model of the polymerization process, which can then be used to predict how changes in variables like initiator or accelerator concentration will affect the final properties of the polymer. mdpi.com For example, studies on methacrylate bone cement have shown that increasing the concentration of DMPT can significantly shorten the setting time. mdpi.com Computational models can help to precisely predict these effects, allowing for the fine-tuning of formulations for specific applications. mdpi.com
First-principles calculations, which are based on quantum mechanics, provide a fundamental understanding of the electronic structure and interactions of molecules like DMPT within a material. aps.orgnih.gov Density Functional Theory (DFT) is a common method used for these calculations. nih.govdoi.org For example, DFT calculations have been used to study the dehydrogenation of DMPT, revealing that it most readily occurs at the N-connected methyl group. nih.govacs.orgresearchgate.net These calculations can also elucidate the interactions between DMPT and other components in a polymer system, such as the interaction between copper and various substrates in the presence of DMPT. rsc.org By understanding these fundamental interactions, it is possible to predict how DMPT will influence the properties of the final material. mdpi.com While specific first-principles studies on DMPT within a polymer matrix are not widely available in the provided search results, the methodology is well-established for studying electron-phonon interactions and other properties in molecules and solids. acs.orguchicago.edu
Spectroscopic and Analytical Characterization of N,n Dimethyl P Toluidine and Its Derivatives
Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone technique for the analysis of DMPT, offering high sensitivity and specificity for detecting the parent molecule and its derivatives. It is particularly valuable in identifying unknown metabolites and characterizing products from specific ionization processes.
Recent advancements using customized deep-ultraviolet (DUV) laser ionization mass spectroscopy have revealed significant findings regarding the photo-ionization behavior of DMPT. researchgate.netx-mol.com This technique, often utilizing a 177.3 nm DUV laser, allows for efficient single-photon ionization (SPI) that typically minimizes molecular fragmentation. nih.govaip.org The single-photon energy of the DUV laser (approximately 7 eV) is slightly above the ionization potential of DMPT (6.93 ± 0.02 eV), which facilitates "soft" ionization. nih.govacs.org
Despite the soft ionization approach, studies consistently observe two dominant peaks in the mass spectra of DMPT. nih.gov One corresponds to the molecular ion (C₉H₁₃N⁺•), while the other, with a comparable abundance, corresponds to a dehydrogenation product (C₉H₁₂N⁺) resulting from the loss of a single hydrogen atom. nih.govaip.org First-principles calculations suggest that this dehydrogenation most readily occurs at one of the N-connected methyl groups. researchgate.netx-mol.com The stability of this dehydrogenated species is attributed to the formation of a resonant structure involving C–H···C weak interactions, described as a quantum tunneling tautomer. x-mol.comnih.gov This phenomenon highlights that the deep-UV laser can not only produce fragmentation-free mass spectra but also induce specific, stable dehydrogenation products. x-mol.comacs.org
| Ion | m/z (mass-to-charge ratio) | Identification | Technique |
| C₉H₁₃N⁺• | 135 | Molecular Ion | DUV-LIMS |
| C₉H₁₂N⁺ | 134 | Dehydrogenation Product | DUV-LIMS |
Data sourced from studies on deep-UV laser ionization mass spectroscopy (DUV-LIMS). nih.govaip.org
In the context of toxicology and pharmacology, identifying the metabolic fate of DMPT is critical. The analysis of mass fragmentation patterns using techniques like liquid chromatography/mass spectrometry (LC/MS) and gas chromatography/mass spectrometry (GC/MS) is essential for this purpose. nih.gov Studies on the metabolism of orally administered DMPT in male F344 rats have successfully identified several urinary metabolites by comparing their mass fragmentation patterns and HPLC retention times with those of authentic standards. nih.govnih.gov
Four primary peaks were isolated from rat urine and identified. nih.gov The metabolites M1 and M2 were characterized through detailed analysis of their mass spectra, while M3 and the parent DMPT were confirmed by comparison with standards. nih.gov This analytical approach demonstrates that DMPT metabolism is similar to that of N,N-dimethylaniline. nih.gov
| Metabolite ID | Compound Name | Identification Method |
| M1 | p-(N-acetylhydroxyamino)hippuric acid | LC/MS, GC/MS |
| M2 | N,N-Dimethyl-p-toluidine N-oxide | LC/MS, GC/MS |
| M3 | N-methyl-p-toluidine | HPLC retention time, Mass fragmentation pattern |
| Parent | This compound | HPLC retention time, Mass fragmentation pattern |
Table based on metabolite identification studies in F344 rats. nih.gov
Deep-UV Laser Ionization Mass Spectroscopy for DMPT and Dehydrogenation Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of DMPT and its metabolites, providing precise information about the chemical environment of each proton and carbon atom in the molecule.
NMR spectroscopy plays a crucial role in verifying the structures of metabolites identified by mass spectrometry. nih.gov For instance, in the investigation of DMPT metabolism, chemical analysis of NMR spectra was used alongside MS data to identify metabolites M1 (p-(N-acetylhydroxyamino)hippuric acid) and M2 (this compound N-oxide). nih.govnih.gov The structural confirmation of metabolite M2 was further solidified by comparing its spectroscopic data with that of a synthetically created standard. nih.gov This integrated approach, combining the mass-based information from MS with the detailed connectivity data from NMR, provides a high degree of confidence in metabolite identification. nih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of DMPT. nih.govgoogle.com The spectra are compared against literature values and reference spectra to ensure they are consistent with the known structure of this compound. nih.gov The number of signals, their chemical shifts (positions in the spectrum), and their splitting patterns (multiplicity) provide a unique fingerprint for the molecule. bhu.ac.in Proton-decoupled ¹³C NMR spectra are particularly useful as they provide a single peak for each unique carbon atom, simplifying the spectrum for identity confirmation. bhu.ac.in
| Nucleus | Type | Description |
| ¹H NMR | Proton NMR | Confirms the presence and environment of hydrogen atoms. |
| ¹³C NMR | Carbon-13 NMR | Confirms the presence and environment of carbon atoms. |
General application of NMR for identity confirmation. nih.govgoogle.com
Structural Confirmation of DMPT and its Metabolites
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and reliable method used for the quality control and identity confirmation of this compound. The technique works by measuring the absorption of infrared radiation by the molecule's chemical bonds, which vibrate at specific frequencies. The resulting IR spectrum provides a characteristic pattern of absorption bands corresponding to the various functional groups present in the molecule.
For DMPT, analytical specifications from suppliers and in research studies confirm the use of IR spectroscopy to verify its identity. nih.govavantorsciences.comvwr.com The obtained spectrum is compared to a reference spectrum, and a "conforms" result indicates that the sample's molecular structure is consistent with that of this compound. avantorsciences.comlobachemie.com While IR provides less detailed structural information than NMR or MS, it is a powerful tool for quick and effective confirmation of the compound's identity and the presence of its key functional groups. nih.gov
Identification of Oxidation Products (e.g., N-methyl, 4-methyl, o-benzoquinoneimine)
The oxidation of this compound can yield several products depending on the oxidant and reaction conditions. Kinetic studies on the periodate (B1199274) oxidation of DMPT in an acetone-water medium have identified N-methyl, 4-methyl, o-benzoquinoneimine as the primary oxidation product. asianpubs.orgasianpubs.org The structure of this product was confirmed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. asianpubs.orgasianpubs.org
In biological systems, the metabolism of DMPT leads to different products. Studies on male F344 rats identified several urinary metabolites. nih.gov These include this compound N-oxide (DMPT N-oxide) and N-methyl-p-toluidine. nih.gov The identification of these metabolites was achieved through mass fragmentation patterns from Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS), as well as NMR analysis. nih.govnih.gov Further electrochemical studies involving anodic oxidation have shown that DMPT can form σ-dimers through the reversible dimerization of its radical cations. researchgate.net
Identity Confirmation of DMPT
The definitive identification of this compound is established using a combination of spectroscopic methods. The National Toxicology Program confirmed the identity of DMPT lots using infrared spectroscopy, proton NMR, and carbon-13 NMR spectroscopy. nih.gov The comparison of HPLC retention times and mass fragmentation patterns with authentic standards is another method used for its confirmation. nih.gov
Detailed spectroscopic data for DMPT has been reported as follows:
¹H NMR (400 MHz, CDCl₃): δ 7.05 (d, J = 8.1 Hz, 2H), 6.69 (d, J = 8.2 Hz, 2H), 2.89 (s, 6H), 2.25 (s, 3H) ppm. rsc.org
¹³C NMR (101 MHz, CDCl₃): δ 148.77, 129.54, 126.09, 113.19, 41.05, 20.22 ppm. rsc.org
GC-MS (EI, 70 eV) m/z (%): 135.20 (77.14), 134.15 (100.00), 91.10 (22.96). rsc.org
Table 1: Spectroscopic Data for the Confirmation of this compound
| Technique | Solvent/Conditions | Observed Peaks/Signals (ppm or m/z) | Reference |
| ¹H NMR | 400 MHz, CDCl₃ | 7.05, 6.69, 2.89, 2.25 | rsc.org |
| ¹³C NMR | 101 MHz, CDCl₃ | 148.77, 129.54, 126.09, 113.19, 41.05, 20.22 | rsc.org |
| GC-MS | EI, 70 eV | 135.20, 134.15, 91.10 | rsc.org |
| Infrared Spectroscopy | - | Consistent with DMPT structure | nih.gov |
Chromatography Techniques
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a primary tool for studying the metabolic fate of DMPT. Analytical reverse-phase HPLC has been effectively used to determine the urinary metabolite profile of DMPT in rats. nih.gov In these studies, four distinct radiolabeled peaks were observed and subsequently identified as p-(N-acetylhydroxyamino)hippuric acid (M1), DMPT N-oxide (M2), N-methyl-p-toluidine (M3), and the unchanged parent DMPT. nih.gov HPLC is also employed to analyze the residual DMPT content in commercial products like bone cements and dental materials, often using UV detection. iarc.frnih.gov The concentration of leachable DMPT from these materials was found to decrease over time. nih.gov
Table 2: HPLC Applications in DMPT Analysis
| Application | Matrix | Detected Compounds | Detection Method | Reference |
| Metabolite Profiling | Rat Urine | DMPT, DMPT N-oxide, N-methyl-p-toluidine, p-(N-acetylhydroxyamino)hippuric acid | Radiolabeling, MS | nih.gov |
| Residual Content Analysis | Bone Cement Aqueous Extracts | This compound | Not specified | nih.gov |
| Analysis in Dental Material | Dental Material | This compound | UV Detection | iarc.fr |
| Analysis in Serum | Serum | This compound | Not specified | nih.gov |
Gas Chromatography (GC) in DMPT Analysis and Purity Assessment
Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a standard method for the analysis and purity assessment of DMPT. Commercial DMPT is often specified with a purity of over 98% as determined by GC. tcichemicals.com The NIOSH 2002 method describes a procedure for monitoring airborne DMPT using GC with FID, with a detection limit of 0.01 mg per sample. nih.govcdc.gov GC-MS is also a crucial technique for the structural identification of DMPT metabolites, corroborating findings from HPLC-MS. nih.govnih.gov For instance, it was used to confirm the identity of DMPT N-oxide and N-methyl-p-toluidine in rat metabolism studies. nih.gov
Solid-Phase Extraction (SPE) in Metabolite Isolation
Solid-Phase Extraction (SPE) is an essential sample preparation technique used to isolate and purify DMPT metabolites from complex biological matrices prior to chromatographic analysis. biocompare.com In studies of DMPT metabolism in rats, SPE, in conjunction with preparative HPLC, was used to isolate and purify radiolabeled metabolites from urine. nih.govnih.gov This cleanup step is critical for removing interfering substances and concentrating the analytes. The analysis of DMPT in dental materials and O,S-dimethyl hydrogen phosphorothioate (B77711) (a specific DMPT metabolite) in urine also utilizes SPE for sample preparation before HPLC or GC analysis. iarc.fracs.org For example, a C18 SPE column is commonly used for the cleanup of urine samples. acs.org
Spectroelectrochemistry in DMPT Oxidation Studies
Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, provides valuable insights into the oxidation mechanisms of DMPT. Studies using cyclic voltammetry and in situ spectroelectrochemical methods have investigated the anodic oxidation of DMPT. researchgate.net These experiments have demonstrated that the one-electron oxidation of DMPT leads to the formation of a cation radical. researchgate.net In contrast to some earlier beliefs, it was shown that these radical cations can reversibly dimerize at the methyl-substituted para-position, forming σ-dimers. researchgate.net This finding is significant for understanding the electropolymerization and charging processes of related conducting polymers. researchgate.net
UV-Vis Spectroscopy in Charge Transfer Complexation
The formation of charge-transfer (CT) complexes involving this compound (DMPT) as an electron donor and various electron acceptors can be effectively studied using UV-Vis spectroscopy. The interaction between the donor and acceptor molecules leads to the appearance of a new, often intense, absorption band in the ultraviolet or visible region of the spectrum. This band, known as the charge-transfer band, is not present in the spectra of the individual donor or acceptor molecules. The energy of this transition is a key parameter in characterizing the complex.
Research has demonstrated that DMPT forms colored charge-transfer complexes with a variety of acceptors. For instance, yellow mixtures are observed when DMPT is combined with colorless methacrylate (B99206) monomers that contain phthalate, isophthalate, or terephthalate (B1205515) diester groups, indicating a color-causing interaction that has been investigated with ultraviolet spectroscopy. cdnsciencepub.com Similarly, stable electron donor-acceptor (EDA) complexes are formed between DMPT and o-chloranil in a carbon tetrachloride medium. doi.org
Detailed spectrophotometric studies have been conducted on the charge-transfer complexation of DMPT with a series of nitrogen heteroaromatic cations in acetonitrile (B52724) solution at 25 °C. researchgate.net These cations act as electron acceptors. The formation of these 1:1 complexes is characterized by distinct charge-transfer absorption maxima (λmax), molar extinction coefficients (εmax), and association constants (K). cdnsciencepub.comresearchgate.net
The spectroscopic parameters for the charge-transfer complexes of this compound with various N-methyl heteroaromatic cations have been determined. researchgate.net Generally, it is observed that the wavelength of the charge-transfer absorption maximum increases as the association constant for the complex formation also increases. cdnsciencepub.comresearchgate.net
Table 1: Spectroscopic Data for Charge-Transfer Complexes of this compound (DMPT) with Heteroaromatic Cations in Acetonitrile at 25 °C researchgate.net
| Acceptor (N-Methyl Cation) | λmax (nm) | K (M-1) | εmax (M-1cm-1) |
| Acridinium | 512 | 2.0 | 1680 |
| Phenanthridinium | 440 | 1.1 | 1230 |
| 3-Cyanquinolinium | 418 | 0.70 | 900 |
| 5-Nitroisoquinolinium | 400 | 0.61 | 900 |
| N-Methylquinolinium | 388 | 0.28 | 680 |
| 3-Carbamoylquinolinium | 385 | 0.35 | 700 |
| 3-Bromoquinolinium | 384 | 0.30 | 700 |
| N-Methylisoquinolinium | 362 | 0.15 | 600 |
| 4-Cyanoisoquinolinium | 358 | 0.22 | 700 |
| 4-Carbamoylisoquinolinium | 355 | 0.18 | 600 |
| 4-Bromoisoquinolinium | 352 | 0.16 | 600 |
| 3-Cyanopyridinium | < 340 | ~ 0.05 | - |
| 3-Carbamoylpyridinium | < 340 | ~ 0.05 | - |
Data sourced from Bunting & Luscher (2011). researchgate.net
In addition to equilibrium studies, thermodynamic parameters for the dissociation of cationic complexes involving DMPT have been determined using techniques such as pulsed high-pressure mass spectrometry. academicjournals.org These studies provide insights into the stability of the complexes. For the dissociation of the (DMA⁺-DMT) complex, where DMA is N,N-dimethylaniline, the thermodynamic quantities have been measured. researchgate.net
Table 2: Thermodynamic Quantities for the Dissociation of the (N,N-Dimethylaniline⁺–this compound) Complex researchgate.net
| Complex | ΔH°D (kcal/mol) | ΔS°D (cal/mol·K) | ΔG° (kcal/mol) | Temperature (K) |
| (DMA⁺–DMT) | 13.3 | 26 (est.) | 5.9 | 283 |
ΔH°D, ΔS°D, and ΔG° are the standard enthalpy, entropy, and Gibbs free energy of dissociation, respectively. Data sourced from Meot-Ner & El-Shall (1986). researchgate.netacademicjournals.org
Environmental Fate and Exposure Assessment of N,n Dimethyl P Toluidine
Environmental Degradation Pathways
The degradation of a chemical compound in the environment is a critical factor in determining its persistence and potential for long-term impact. The primary pathways for the breakdown of N,N-Dimethyl-p-toluidine include atmospheric reactions, processes in soil and water, and its response to sunlight.
Atmospheric Degradation by Hydroxyl Radicals
Once released into the air, this compound is expected to exist entirely as a vapor. nih.gov In the atmosphere, the dominant degradation process for DMPT is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov This reaction is relatively rapid, with an estimated half-life of approximately 2 hours. nih.gov This estimation is based on an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. The rate constant for this vapor-phase reaction has been calculated using a structure estimation method to be 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This rapid degradation suggests that DMPT is not likely to persist for long periods in the atmosphere or be transported over long distances. iarc.friarc.fr
Degradation in Soil and Water Environments
The degradation of this compound in soil and water is less clearly defined, with some conflicting information. Several sources report that specific biodegradation data for DMPT in soil or water were not available. nih.gov Conversely, one source states that this compound is readily biodegradable. dur-a-flex.com Another registration dossier suggests that its estimated half-life in water is 38 days, indicating it is readily biodegradable, while also suggesting it is likely to be persistent in soil. europa.eu It is also noted that the substance may cause long-term adverse effects in the aquatic environment. b2bcomposites.comlobachemie.comilo.orgcdhfinechemical.com Hydrolysis is not expected to be an important environmental fate process because DMPT lacks functional groups that would hydrolyze under typical environmental conditions (pH 5 to 9).
| Degradation Pathway | Parameter | Value | Source |
|---|---|---|---|
| Atmospheric Degradation | Atmospheric Half-life | ~2 hours | , nih.gov |
| Reaction Rate Constant with •OH | 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C | , nih.gov | |
| Photolysis | Susceptibility | Not expected to be susceptible | , nih.gov |
| Biodegradation in Water | Half-life | 38 days (estimated) | europa.eu |
| Biodegradation in Soil | Persistence | Likely to be persistent | europa.eu |
Environmental Transport and Distribution
The movement and final distribution of this compound in the environment are governed by its physical and chemical properties, such as its tendency to vaporize and its affinity for soil particles.
Soil Mobility and Adsorption/Desorption Characteristics
This compound is predicted to have moderate mobility in soil. nih.govdur-a-flex.com This prediction is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 260. nih.gov The Koc value is a measure of how a chemical partitions between the solid or sediment phase and the water phase in soil and sediment. chemsafetypro.com
The mobility of DMPT in the environment is also influenced by its pKa of 5.63. nih.gov This pKa value indicates that the compound will exist partially in its cationic (protonated) form in the environment. Cations generally exhibit stronger adsorption to soils that contain organic carbon and clay compared to their neutral counterparts. nih.gov This stronger adsorption would reduce its mobility and potential to leach into groundwater.
| Property | Value | Implication | Source |
|---|---|---|---|
| Henry's Law Constant | 7.0 x 10⁻⁵ atm-m³/mole | Volatilization from moist soil and water is an important fate process. | |
| Vapor Pressure | 0.178 mm Hg at 25°C | Not expected to volatilize from dry soil. | |
| Volatilization Half-life (Model River) | 1 day (estimated) | Relatively rapid volatilization from moving water. | |
| Volatilization Half-life (Model Lake) | 10 days (estimated) | Slower volatilization from still water. | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 260 (estimated) | Moderate mobility in soil. | , nih.gov |
| pKa | 5.63 | Exists partially as a cation, which adsorbs more strongly to soil, reducing mobility. | , nih.gov |
Bioaccumulation Potential in Aquatic Organisms
The potential for this compound (DMPT) to accumulate in aquatic organisms is generally considered to be low. sigmaaldrich.comchemicalbook.com This assessment is primarily based on its physicochemical properties, particularly its octanol/water partition coefficient (log K_ow), which is a key indicator of a substance's tendency to partition into the fatty tissues of organisms rather than remaining in the water. wikipedia.org A reported log K_ow for DMPT is 2.61, with another source citing 1.73 at 35°C. chemicalbook.comilo.org Substances with a log K_ow below 3 are typically not expected to significantly bioconcentrate.
While specific Bioconcentration Factor (BCF) studies for DMPT are not widely available in the provided literature, the European Chemicals Agency (ECHA) registration dossier suggests that bioaccumulation in aquatic animals is moderate to low. europa.eu Safety data sheets for the compound corroborate this, stating that bioaccumulation is not expected. sigmaaldrich.comchemicalbook.com Despite the low potential for bioaccumulation, the substance is recognized as being harmful to aquatic life with long-lasting effects, indicating that it still poses an environmental risk. sigmaaldrich.comilo.orgspectrumchemical.com
Table 1: Bioaccumulation Data for this compound
| Parameter | Value | Assessment | Source(s) |
| Log K_ow (Octanol/Water Partition Coefficient) | 2.61 | Low Potential | ilo.org |
| Log Pow (Octanol/Water Partition Coefficient) | 1.73 (at 35 °C) | Low Potential | chemicalbook.com |
| Bioaccumulation Assessment | Not expected; Moderate to low | Low Potential | sigmaaldrich.comchemicalbook.comeuropa.eu |
Monitoring and Detection of DMPT in Environmental Matrices
The detection and quantification of DMPT in environmental samples rely on established analytical chemistry techniques, primarily chromatography. For air monitoring, NIOSH Method 2002, which targets aromatic amines, is applicable. iarc.fr This method involves drawing air through a silica (B1680970) gel sorbent tube, followed by analysis using gas chromatography (GC) with a flame ionization detector (FID). iarc.fr The estimated detection limit for this method is 0.01 mg per sample. iarc.fr
For other matrices like water and soil, specific methods for DMPT are not well-documented in environmental contexts. iarc.fr However, methods developed for analyzing DMPT in other materials can be adapted. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been successfully used to analyze DMPT eluted from dental materials. iarc.fr This procedure often involves a sample preparation step using solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. iarc.fr General methods for determining monocyclic aromatic amines in various media could also be applied to environmental samples containing DMPT. iarc.fr These advanced analytical protocols typically involve extraction and clean-up procedures followed by analysis with Gas Chromatography/High-Performance Liquid Chromatography coupled with Mass Spectrometry (GC/HPLC-MS). researchgate.net
Table 2: Summary of Analytical Methods for this compound
| Matrix | Method | Sample Preparation | Detection | Limit of Detection (LOD) | Source(s) |
| Air | NIOSH Method 2002 (Aromatic Amines) | Sorption on silica gel | Gas Chromatography-Flame Ionization Detection (GC-FID) | 0.01 mg/sample | iarc.fr |
| Dental Materials | HPLC-UV | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Not Specified | iarc.fr |
| General Environmental | GC/HPLC-MS | Extraction and Clean-up | Gas/High-Performance Liquid Chromatography-Mass Spectrometry | Not Specified | researchgate.net |
A significant challenge in the environmental monitoring of DMPT is the lack of analytical procedures developed specifically for its determination in matrices like air, water, or soil. iarc.fr Analysts often have to adapt more general methods for aromatic amines, which may not be fully optimized for DMPT's specific properties. iarc.fr
Another challenge is the compound's potential for rapid degradation in some environmental compartments. DMPT is reported to break down quickly in the air, which can complicate accurate measurement of its ambient concentration. iarc.fr Furthermore, the complex nature of environmental samples, which contain numerous other compounds, often requires extensive cleanup procedures to remove interfering substances before analysis can be performed. cdc.gov The potential for unreacted DMPT to be released from various polymeric composites, such as those in medical devices, means that monitoring may need to target both the parent compound and potential degradation products, further complicating analytical efforts.
Analytical Procedures for Environmental Determination (Air, Water, Soil)
Occupational and Consumer Exposure Scenarios
Occupational exposure to DMPT is a significant concern in settings where it is used as a polymerization accelerator for methyl methacrylate (B99206) monomers in bone cements and dental materials. iarc.frnih.gov Concentrations of DMPT in these preparations typically range from 0.7% to 2.6%. Workers, including surgeons, surgical staff, dentists, and dental technicians, may be exposed through inhalation of vapors and dermal contact with the unpolymerized material. iarc.fr Because the polymerization process is rarely complete, unreacted DMPT can leach from the finished products, creating a potential exposure route for both the medical/dental professionals handling the materials and the patients receiving the implants or dental work. nih.gov A National Occupational Exposure Survey conducted between 1981 and 1983 estimated that approximately 62,720 workers in the United States were potentially exposed to DMPT.
Table 3: DMPT in Dental and Medical Applications
| Product Type | DMPT Function | Concentration Range | Exposed Populations | Primary Exposure Routes | Source(s) |
| Bone Cements | Polymerization Accelerator | 0.7% - 2.6% | Surgeons, Surgical Staff, Patients | Inhalation, Dermal | iarc.fr |
| Dental Materials (e.g., acrylics, resins) | Polymerization Accelerator | 0.5% - 3% | Dentists, Dental Technicians, Patients | Inhalation, Dermal | iarc.frpublisso.de |
DMPT is also used as an important ingredient in industrial glues and artificial fingernail preparations where rapid setting times are required. iarc.frpublisso.de This use creates potential exposure scenarios for both industrial workers and consumers. Nail salon operators and consumers who apply artificial nails may be exposed to DMPT through inhalation of vapors in the salon environment and direct dermal contact. iarc.frca.gov
A 2020 information call-in by California's Department of Toxic Substances Control (DTSC) identified DMPT in 39 different nail products. ca.gov These included acrylic liquid monomers, activators, and nail glues, with concentrations ranging from 0.1% to as high as 5%. ca.gov The use of these products, particularly in poorly ventilated spaces, can lead to significant exposure. tradingstandards.uk The composition of some nail glues is primarily a mixture of cyanoacrylate or photo-bonded methacrylate, with DMPT acting as an accelerator. nih.gov Accidental spillage of these products is a known risk, which can lead to acute dermal exposure. nih.gov
Routes of Human Exposure (Inhalation, Dermal Contact)
The primary routes of human exposure to this compound in occupational settings are through inhalation of its vapor and direct dermal contact. ilo.org The substance can be absorbed into the body through both of these pathways. ilo.org The National Institute for Occupational Safety and Health (NIOSH), in a survey conducted between 1981 and 1983, estimated that approximately 67,720 workers in the US were potentially exposed to DMPT. publisso.denih.gov Workers in facilities where DMPT is produced or used, such as in the manufacturing of dental materials, bone cements, industrial glues, dyes, or pesticides, are at risk of exposure. nih.gov Given its vapor pressure, DMPT can exist as a vapor in the atmosphere, making inhalation a significant exposure route. Direct contact with the liquid form, which can be absorbed through the skin, is also a major concern.
Potential for Release of Unreacted DMPT from Polymeric Composites
A significant concern for human exposure is the release of unreacted this compound from polymeric composites where it is used as a polymerization accelerator. DMPT is a common component in dental materials, bone cements, and some industrial glues, often used to accelerate the curing of methyl methacrylate monomers. publisso.de The polymerization process in these materials is rarely complete, resulting in residual, unreacted monomers and accelerators like DMPT within the polymer network. mdpi.comukens.de
Studies have shown that these unreacted components can leach out from the polymerized material over time. mdpi.comukens.de The amount and nature of the released substances are influenced by factors such as the degree of conversion, the chemistry of the composite, and the surrounding environment (e.g., contact with saliva or other bodily fluids). mdpi.com For example, in dental composites, incomplete conversion can leave a significant fraction of unreacted methacrylate groups, and associated compounds like DMPT can be released into the oral environment. ukens.de Similarly, DMPT is present in commercially used bone cements at concentrations ranging from 0.7% to 2.6%, and its potential release is a source of exposure. publisso.denih.gov
Regulatory and Risk Assessment Frameworks for DMPT
Classification under Globally Harmonized System (GHS)
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its classification indicates significant health and environmental risks. The specific hazard classifications and statements are detailed in the table below.
| Hazard Class | Hazard Statement Code | Description | Pictogram |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | GHS06 (Skull and Crossbones) |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin | GHS06 (Skull and Crossbones) |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled | GHS06 (Skull and Crossbones) |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | GHS08 (Health Hazard) |
| Hazardous to the aquatic environment, long-term (chronic) | H412 | Harmful to aquatic life with long lasting effects | None |
Data sourced from multiple safety data sheets and chemical databases. iarc.frsigmaaldrich.comlobachemie.compentachemicals.eu
The signal word associated with DMPT under GHS is "Danger". sigmaaldrich.comlobachemie.compentachemicals.eu The pictograms assigned are the skull and crossbones (GHS06) for acute toxicity and the health hazard symbol (GHS08) for systemic toxicity. sigmaaldrich.comlobachemie.com
Occupational Exposure Limits and Guidance Values
As of recent evaluations, no specific official occupational exposure limit (OEL), such as a Threshold Limit Value (TLV) established by the ACGIH, has been set for this compound. iarc.fr However, guidance values are available based on its known health effects. The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) with an 8-hour Time-Weighted Average (TWA) of 0.5 ppm. nih.gov
Additionally, because DMPT is a known methemoglobin-forming agent, guidance values for this class of compounds are relevant. iarc.fr The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has set guidance for methemoglobin-forming amino and nitro compounds, recommending a "ceiling" level of 5% methemoglobin in the blood of exposed workers. iarc.fr
Regulatory Evaluations by National Toxicology Program (NTP)
The National Toxicology Program (NTP) has conducted extensive studies on the toxicity and carcinogenicity of this compound. nih.gov These studies, typically involving gavage administration in rats and mice, form a critical part of the risk assessment for this chemical. nih.gov
The NTP concluded that there was clear evidence of carcinogenic activity of DMPT in both rats and mice. ca.gov The findings from the NTP's 2-year bioassay are summarized below:
| Species/Sex | Primary Target Organs | Neoplasm Findings | NTP Conclusion |
| Male F344/N Rats | Liver, Nasal Cavity | Hepatocellular Carcinoma, Hepatocellular Adenoma or Carcinoma (combined); Nasal Cavity Transitional Epithelium Adenoma | Clear evidence of carcinogenic activity |
| Female F344/N Rats | Liver | Hepatocellular Carcinoma, Hepatocellular Adenoma or Carcinoma (combined) | Clear evidence of carcinogenic activity |
| Male B6C3F1/N Mice | Liver | Hepatocellular Adenoma (multiple), Hepatocellular Carcinoma, Hepatoblastoma | Clear evidence of carcinogenic activity |
| Female B6C3F1/N Mice | Liver, Lung, Forestomach | Hepatocellular Adenoma, Hepatocellular Carcinoma, Hepatoblastoma; Alveolar/Bronchiolar Neoplasms; Forestomach Squamous Cell Papilloma | Clear evidence of carcinogenic activity |
Data sourced from NTP Technical Report 579 and related summaries. nih.govca.gov
Based on these findings, the NTP concluded that DMPT caused cancers of the liver and nose in rats and cancers of the liver, lung, and forestomach in mice. ca.gov These comprehensive evaluations by the NTP are fundamental to the classification of DMPT as a carcinogen by other regulatory bodies. ca.gov
Toxicological and Carcinogenic Research on N,n Dimethyl P Toluidine
Mammalian Metabolism of DMPT
The metabolism of N,N-Dimethyl-p-toluidine (DMPT) has been investigated in mammalian systems, particularly in rodent models, to understand its biotransformation and the formation of potentially toxic metabolites.
Urinary Metabolite Identification in Rodent Models (e.g., F344 Rats)
Studies on male F344 rats have been crucial in identifying the urinary metabolites of orally administered DMPT. tandfonline.comnih.gov Following administration, urine analysis using techniques like high-performance liquid chromatography (HPLC) revealed the presence of several metabolites. tandfonline.comnih.gov In these studies, four primary radiolabeled peaks were isolated from the urine of rats treated with [14C]DMPT. tandfonline.com These were identified as the unchanged parent compound DMPT, N-methyl-p-toluidine, DMPT N-oxide, and p-(N-acetylhydroxyamino)hippuric acid. tandfonline.comnih.gov
Formation of DMPT N-oxide, N-methyl-p-toluidine, and p-(N-acetylhydroxyamino)hippuric acid
The metabolic pathways of DMPT in rats involve N-demethylation and N-oxidation, which are common reactions for aromatic amines and are mediated by cytochrome P450 enzymes. tandfonline.com The identification of DMPT N-oxide and N-methyl-p-toluidine confirms these pathways. tandfonline.com The formation of p-(N-acetylhydroxyamino)hippuric acid is particularly noteworthy as it suggests a more complex metabolic cascade. tandfonline.com This metabolite is a glycine (B1666218) conjugate of N-acetyl-p-methylphenylhydroxylamine. publisso.de
Identified Urinary Metabolites of DMPT in F344 Rats
| Metabolite | Abbreviation/Designation | Identification Method |
|---|---|---|
| p-(N-acetylhydroxyamino)hippuric acid | M1 | Mass Spectrometry, NMR Spectroscopy |
| This compound N-oxide | M2 | Mass Spectrometry, NMR Spectroscopy, Comparison with synthetic standard |
| N-methyl-p-toluidine | M3 | HPLC retention time, Mass fragmentation pattern |
| This compound | Parent | HPLC retention time, Mass fragmentation pattern |
Data sourced from Kim et al., 2007. tandfonline.comnih.gov
Similarities in Metabolism to N,N-dimethylaniline
The metabolism of DMPT shows notable similarities to that of another aromatic amine, N,N-dimethylaniline (DMA). tandfonline.com Both compounds undergo N-demethylation and N-oxidation. wikipedia.org The metabolic pathways for DMA are well-established and involve the formation of phenylhydroxylamine, a metabolite known to induce methemoglobinemia. tandfonline.compublisso.de This parallel suggests that a similar toxic metabolite may be formed from DMPT. tandfonline.com
Biochemical Transformation to p-methylphenylhydroxylamine
Although p-methylphenylhydroxylamine itself has not been directly identified in the urine of DMPT-treated rats, its formation is strongly inferred. tandfonline.compublisso.de The presence of p-(N-acetylhydroxyamino)hippuric acid in urine serves as indirect evidence for the in vivo formation of p-methylphenylhydroxylamine. iarc.frresearchgate.net This reactive intermediate is believed to be responsible for the observed toxic effects, particularly methemoglobinemia. publisso.denih.govresearchgate.net In vitro studies have shown that while DMPT itself does not cause significant methemoglobin formation, its metabolites, including p-methylphenylhydroxylamine, are potent inducers. publisso.de
Systemic Toxicity Studies
Exposure to DMPT has been linked to significant systemic toxicity, with the hematologic system being a primary target.
Hematologic Toxicity (Macrocytic Regenerative Anemia, Methemoglobinemia, Heinz Body Formation)
Studies in both rats and mice have demonstrated that DMPT administration leads to a range of hematologic toxicities. researchgate.netnih.govnih.gov These effects include macrocytic regenerative anemia, methemoglobinemia, and the formation of Heinz bodies within red blood cells. iarc.frresearchgate.netnih.gov
Macrocytic Regenerative Anemia: This condition is characterized by the presence of larger than normal red blood cells and the bone marrow's attempt to compensate for anemia by releasing immature red blood cells. iarc.frresearchgate.netnih.gov In F344/N rats, this was evidenced by increased mean cell volume and decreased erythrocyte counts, hematocrit, and hemoglobin levels. nih.gov
Methemoglobinemia: DMPT exposure leads to increased levels of methemoglobin, a form of hemoglobin that cannot effectively carry oxygen. iarc.frresearchgate.netnih.gov This is a direct consequence of the oxidative stress induced by DMPT metabolites. acs.org The oxidation of the heme moiety in hemoglobin is the underlying mechanism of methemoglobinemia. researchgate.netnih.govacs.org
Heinz Body Formation: Heinz bodies are inclusions within red blood cells composed of denatured hemoglobin. iarc.frresearchgate.net Their increased formation is another indicator of oxidative damage to erythrocytes following DMPT exposure. researchgate.net
These hematologic effects have been consistently observed in rodent models and are considered key toxicological endpoints for DMPT. researchgate.netnih.govnih.gov
Summary of DMPT-Induced Hematologic Toxicity in Rodents
| Toxic Effect | Species | Key Findings |
|---|---|---|
| Macrocytic Regenerative Anemia | Rats, Mice | Increased mean cell volume, decreased erythrocyte counts. iarc.frresearchgate.netnih.gov |
| Methemoglobinemia | Rats, Mice | Elevated levels of methemoglobin in the blood. iarc.frresearchgate.netnih.gov |
| Heinz Body Formation | Rats, Mice | Increased presence of Heinz bodies in red blood cells. iarc.frresearchgate.net |
Data compiled from various toxicological studies. iarc.frresearchgate.netnih.govnih.gov
Organ-Specific Toxicity (Nasal Cavity, Spleen, Liver)
Studies in rodent models have demonstrated that this compound (DMPT) induces toxicity in several specific organs, namely the nasal cavity, spleen, and liver. researchgate.netnih.govacs.org
Following oral gavage administration in rats and mice for both 3-month and 2-year periods, DMPT was found to cause toxic effects in these organs. researchgate.netnih.gov In rats, administration of DMPT led to nonneoplastic lesions in the liver and nasal cavity. Specifically, in male rats, hyperplasia in the transitional epithelium of the nose was observed after just 5 days of gavage administration. publisso.de Two-year studies revealed that DMPT induced adenomas and carcinomas in the nasal transitional epithelium of male rats. publisso.de
The liver is a primary target for DMPT's toxicity and carcinogenicity in both rats and mice. researchgate.netpublisso.de Chronic gavage studies showed an increased incidence of liver adenomas and carcinomas in both species. publisso.de Nonneoplastic liver lesions observed in rats and mice included eosinophilic foci, hyperplasia, hypertrophy, and fibrosis. publisso.de
Effects on the spleen are also a notable consequence of DMPT exposure. publisso.de These effects are often considered secondary to the formation of methemoglobin, a primary toxic effect of many aromatic amino compounds. publisso.de The resulting anemia can lead to increased hematopoietic activity and subsequent effects on the spleen. publisso.de
Dose-Dependent Differences in Toxicity
The toxic effects of DMPT are closely related to the administered dose. Studies have revealed significant differences in toxicity and disposition based on the dose level. tandfonline.com
In a 3-month study in rats, early deaths were recorded at higher doses (≥ 125 mg/kg body weight). At lower doses in rats and mice, DMPT-derived radioactivity was well-absorbed and quickly excreted, mainly in the urine. tandfonline.com However, at higher oral doses in male rats, a larger percentage of the dose remained in the tissues after 24 hours compared to lower and mid-range doses. This suggests that the disposition of DMPT can become saturated at higher exposure levels, potentially leading to increased tissue accumulation and toxicity. tandfonline.com
Clinical signs of toxicity, such as cyanosis, abnormal breathing, and lethargy, were observed in rats at doses of 250 mg/kg and higher in a 14-week study. nih.gov Furthermore, dose-related decreases in body weight were seen in both rats and mice in subchronic studies. nih.gov Hematological changes, including methemoglobinemia and anemia, were also dose-related. nih.gov
The carcinogenic response to DMPT is also dose-dependent. In a 2-year gavage study, liver carcinomas in rats were observed at the highest dose group, which was preceded by the development of pre-neoplastic lesions at lower doses. publisso.de
Effects on Cellular Processes (e.g., Succinate (B1194679) Dehydrogenase Activity)
Research into the cellular mechanisms of DMPT toxicity has included the examination of its effects on specific enzymes. In vitro studies have shown that DMPT can inhibit the activity of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain and the citric acid cycle. publisso.demdpi.comtsijournals.com This inhibition was observed to be statistically significant starting at a concentration of 1 mM and increased with higher concentrations. publisso.de The inhibition of succinate dehydrogenase can disrupt cellular energy metabolism. mdpi.com
Genotoxicity and Mutagenicity Assessments
The genotoxic potential of DMPT has been evaluated in a variety of in vitro and in vivo assays.
In Vitro Studies (Mutagenic, Aneugenic, Clastogenic Effects in Mammalian Cells)
In vitro studies using mammalian cells have demonstrated that DMPT can induce genetic damage. The compound has been shown to cause mutagenic, aneugenic (causing an abnormal number of chromosomes), and clastogenic (causing breaks in chromosomes) effects. nih.govpublisso.de
In Chinese hamster V79 cells, DMPT showed both aneugenic and clastogenic activity in a concentration-dependent manner without metabolic activation. nih.govwho.int A micronucleus test, which can detect both chromosome breakage and loss, confirmed these findings, with DMPT inducing a dose-dependent increase in micronuclei formation. nih.govosti.gov At the highest tested doses, a significant clastogenic effect was observed. nih.gov DMPT also induced trifluorothymidine resistance in mouse lymphoma cells, indicating mutagenic activity. nih.gov
In Vivo DNA Damage in Liver of Rats and Mice
In vivo studies have confirmed that DMPT can cause DNA damage in the liver of rodents. The alkaline elution test, which measures DNA fragmentation, showed a modest increase in DNA damage in the livers of male Sprague-Dawley rats given DMPT by gavage. who.int DNA fragmentation in liver cells was increased at the highest dose, suggesting a weak positive result in this assay. Similarly, increased incidences of DNA strand breaks in the liver were observed after DMPT was administered to rats orally and to mice via intraperitoneal injection. publisso.de However, the alkaline comet assay produced negative results in the liver cells of male B6C3F1 mice treated by gavage. who.int
Potential for DNA Adduct Formation by DMPT Metabolites
The genotoxicity of DMPT is believed to be linked to its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. publisso.de DMPT belongs to a class of compounds, N-dialkylaminoaromatics, that are structurally alerting for DNA reactivity. nih.govosti.gov
The metabolic pathway likely involves N-hydroxylation followed by O-esterification, a common activation route for carcinogenic arylamines. researchgate.net This process can lead to the formation of metabolites capable of forming DNA adducts. publisso.de One proposed reactive metabolite is p-methylphenylhydroxylamine, which could lead to DNA adduct formation, particularly at high doses. researchgate.netresearchgate.net The formation of this metabolite is inferred from the detection of its downstream products in the urine of DMPT-treated rats. researchgate.netnih.gov Another potential reactive intermediate is an electrophilic imine methide, which can also damage DNA. researchgate.netresearchgate.net N-hydroxylated arylamines, in general, are known to be capable of covalently binding to DNA. nih.gov
Data Tables
Table 1: Organ-Specific Toxicity of this compound in Rodents
| Species | Organ | Type of Effect | Study Duration | Reference |
| Rat (Male) | Nasal Cavity | Hyperplasia, Adenoma, Carcinoma | 5 days - 2 years | publisso.de |
| Rat | Liver | Adenoma, Carcinoma, Hyperplasia, Hypertrophy, Fibrosis | 2 years | publisso.de |
| Mouse | Liver | Adenoma, Carcinoma | 2 years | publisso.de |
| Rat | Spleen | Increased Hematopoietic Cell Proliferation | 3 months | nih.gov |
| Mouse | Spleen | Increased Hematopoietic Cell Proliferation | 3 months | |
| Rat (Female) | Lung | Tumors | 2 years | publisso.de |
| Rat (Female) | Forestomach | Tumors | 2 years | publisso.de |
Table 2: Genotoxicity of this compound
| Assay Type | System | Endpoint | Result | Reference |
| In Vitro | Chinese Hamster V79 Cells | Aneugenicity, Clastogenicity | Positive | nih.govwho.int |
| In Vitro | Mouse Lymphoma Cells | Gene Mutation | Positive | nih.gov |
| In Vivo | Rat Liver | DNA Damage (Alkaline Elution) | Weakly Positive | who.int |
| In Vivo | Mouse Liver | DNA Damage (Alkaline Elution) | Negative | |
| In Vivo | Rat Liver | DNA Strand Breaks | Positive | publisso.de |
| In Vivo | Mouse Liver | DNA Strand Breaks | Positive | publisso.de |
Evaluation of Germ Cell Mutagenicity
While this compound has demonstrated mutagenic, aneugenic, and clastogenic effects in in-vitro tests, comprehensive studies on its potential to cause germ cell mutagenicity are not available. publisso.de In-vitro studies on mammalian cells have shown that it can induce chromosomal aberrations. Furthermore, it has been observed to cause DNA damage in the liver of both rats and mice in vivo. publisso.deuzh.ch Despite these findings, it was not found to be mutagenic in the bacterial Salmonella typhimurium test, even with metabolic activation. publisso.de This lack of mutagenicity in bacterial assays could be due to the high reactivity of its metabolites. publisso.de Given the absence of direct studies on germ cells, this compound has been classified in Germ Cell Mutagenicity Category 3B, which indicates a substance of concern for this endpoint, though sufficient data for a definitive classification is lacking. publisso.deuzh.ch
Carcinogenicity Studies
The National Toxicology Program (NTP) conducted two-year oral gavage studies on this compound in F344/N rats and B6C3F1/N mice, which provided clear evidence of its carcinogenic activity. ca.govnih.govca.gov The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B). nih.govoccupationalcancer.ca
Incidence of Liver Tumors (Hepatocellular Carcinoma, Adenoma, Hepatoblastoma) in Rodents
Chronic oral administration of this compound has been shown to induce liver tumors in both rats and mice. publisso.deresearchgate.net
In male and female F344/N rats, there was clear evidence of carcinogenic activity based on increased incidences of hepatocellular carcinoma and combined hepatocellular adenoma or carcinoma. nih.gov Male B6C3F1/N mice also showed clear evidence of carcinogenic activity with increased incidences of hepatocellular adenoma (multiple), hepatocellular carcinoma, and hepatoblastoma. ca.gov Similarly, female B6C3F1/N mice exhibited increased incidences of hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma.
The table below summarizes the incidence of liver neoplasms in the two-year gavage study.
| Species/Sex | Neoplasm | Incidence |
| Rat (Male) | Hepatocellular Carcinoma | Increased |
| Hepatocellular Adenoma or Carcinoma (combined) | Increased | |
| Rat (Female) | Hepatocellular Carcinoma | Increased |
| Hepatocellular Adenoma or Carcinoma (combined) | Increased | |
| Mouse (Male) | Hepatocellular Adenoma (multiple) | Increased |
| Hepatocellular Carcinoma | Increased | |
| Hepatoblastoma | Increased | |
| Mouse (Female) | Hepatocellular Adenoma | Increased |
| Hepatocellular Carcinoma | Increased | |
| Hepatoblastoma | Increased |
This table is based on data from the National Toxicology Program's 2-year gavage studies. ca.govnih.gov
Nasal Cavity Neoplasms (Transitional Epithelium Adenoma)
In addition to liver tumors, this compound induced neoplasms in the nasal cavity of rats. researchgate.net Male F344/N rats showed increased incidences of nasal cavity neoplasms, primarily transitional epithelium adenoma. nih.gov The occurrence of nasal cavity transitional epithelium adenoma in female F344/N rats was also considered to be related to the treatment. ca.gov
Hyperplasia in the transitional epithelium of the nose was observed in male rats after only five days of gavage administration. publisso.de Gene transcription analysis in the nasal transitional epithelial cells of rats exposed orally for five days revealed patterns indicative of a cellular response to oxidative damage, increased cell proliferation, and decreased apoptosis signals. publisso.de This suggests that metabolic activation by cytochrome P450 enzymes in the nasal epithelium contributes to these effects. publisso.de
The table below details the incidence of nasal cavity neoplasms.
| Species/Sex | Neoplasm | Incidence |
| Rat (Male) | Nasal Cavity Neoplasms (primarily Transitional Epithelium Adenoma) | Increased |
| Rat (Female) | Nasal Cavity Transitional Epithelium Adenoma | Related to treatment |
This table is based on findings from the National Toxicology Program's 2-year gavage studies. ca.govnih.gov
Thyroid Gland Follicular Cell Neoplasms
The carcinogenic effects of this compound also extended to the thyroid gland in male rats. The increased incidences of thyroid gland follicular cell neoplasms in male F344/N rats were considered possibly related to the treatment. ca.govnih.gov
Tumorigenic Mechanisms and Pre-neoplastic Precursors
The development of tumors following this compound exposure is preceded by non-neoplastic and pre-neoplastic lesions. The proposed mechanism involves metabolic activation leading to oxidative stress and cellular damage. researchgate.net A key metabolite, p-methylphenylhydroxylamine, is thought to be responsible for the oxidative effects. publisso.de
In the liver of rats, pre-neoplastic precursors such as eosinophilic foci, hyperplasia, hypertrophy, and fibrosis were observed at lower doses in the 2-year gavage study. publisso.de These changes indicate a progression of liver damage leading to the formation of carcinomas at higher doses. publisso.de
In the nasal cavity, hyperplasia of the transitional epithelium was an early indicator of toxicity. publisso.de The gene expression changes observed after short-term exposure, including responses to oxidative damage and altered cell cycle regulation, point towards a mechanism of localized metabolic activation and subsequent tumorigenesis. publisso.de
Sensitization and Irritation Studies
This compound has been shown to cause irritation of the skin and eyes in rabbits. publisso.de In humans, there have been a few positive findings for contact sensitizing effects, particularly in individuals with dental materials containing the compound who developed allergic reactions like burning mouth syndrome. nih.gov However, some assessments suggest that the sensitizing potential is not expected to be significant based on available data. publisso.deuzh.ch One study on dental technician students found that while sensitization to another chemical, 4-tolyldiethanolamine, was significant and increased with exposure duration, the sensitization rate to this compound was the lowest among the tested methacrylic monomers. researchgate.net
Skin and Eye Irritation in Animal Models
Studies in animal models have demonstrated that this compound (DMPT) can cause irritation to both the skin and eyes. publisso.de In rabbits, the application of DMPT resulted in skin and eye irritation. publisso.de
A study following OECD Test Guideline 404 involved applying 500 mg of the chemical to the dorsal area of three rabbits for four hours. Observations up to 72 hours post-application revealed no skin irritation. industrialchemicals.gov.au However, another dermal toxicity study in New Zealand White rabbits reported that while the LD50 was greater than 2000 mg/kg body weight, clinical signs included moderate to severe erythema and mild edema. industrialchemicals.gov.aueuropa.eu
For eye irritation, a study based on OECD Guideline 405 was conducted on three rabbits. industrialchemicals.gov.au Instillation of DMPT into the conjunctival sac led to conjunctival redness, swelling, and lacrimation at 24, 48, and 72 hours, though these effects were reversible by the end of the seven-day observation period. industrialchemicals.gov.au The mean scores for these effects were 2.1 for conjunctival redness and 1.6 for chemosis. industrialchemicals.gov.au
Table 1: Summary of Skin and Eye Irritation Studies in Animal Models
| Test Type | Animal Model | Observations | Citation |
| Skin Irritation | Rabbit | Irritation observed. | publisso.de |
| Skin Irritation (OECD TG 404) | Rabbit | No irritation observed at 500mg. | industrialchemicals.gov.au |
| Dermal Toxicity | New Zealand White Rabbit | Moderate to severe erythema, mild edema. | industrialchemicals.gov.aueuropa.eu |
| Eye Irritation (OECD TG 405) | Rabbit | Reversible conjunctival redness, swelling, and lacrimation. | industrialchemicals.gov.au |
Contact Sensitizing Effects in Humans
The available data on the contact sensitizing effects of this compound in humans show limited but positive findings. publisso.de Most reported cases of allergic contact dermatitis are associated with its use as a polymerization accelerator in dental and bone prosthetics containing acrylate (B77674) or methacrylate (B99206). publisso.de Intolerance reactions to dental implants have been linked to positive patch test results for DMPT. publisso.de For instance, three cases of contact allergy to DMPT were reported among 22 patients with burning mouth syndrome who used complete or partial dentures. Some patients have developed allergic reactions to dental materials and bone cements containing the compound.
Assessment of Respiratory Tract Sensitization
There is a lack of available data specifically assessing the respiratory tract sensitization potential of this compound. publisso.depentachemicals.eu While it is a component in products like bone cements, which have been associated with respiratory symptoms in some cases, these products also contain other reactive chemicals. nih.govresearchgate.net Therefore, a definitive assessment of DMPT's role in respiratory sensitization cannot be made from the current body of research. publisso.de
Toxicokinetic and Toxicodynamic Considerations
Absorption from Gastrointestinal Tract
Experimental studies in rodents have shown that this compound is rapidly and effectively absorbed from the gastrointestinal tract following oral administration. nih.gov Research conducted for the National Toxicology Program (NTP) using radiolabeled DMPT in F344 rats and B6C3F1 mice confirmed its rapid absorption. nih.gov Following a single oral dose, the compound is readily absorbed. nih.gov
Excretion and Tissue Distribution
Once absorbed, this compound and its metabolites are widely distributed throughout the body tissues. iarc.fr The highest concentrations have been detected in the liver and kidneys of rats, and in the lungs and liver of mice. iarc.fr The compound is rapidly metabolized and primarily excreted in the urine. iarc.fr
In male F344 rats given single oral doses of 14C-labeled DMPT, the majority of the radioactivity was excreted in the urine within 24 hours. publisso.de For instance, at doses of 2.5 mg/kg and 25 mg/kg, approximately 90.8% and 87.7% of the radioactivity was found in the urine, respectively. publisso.de Fecal excretion accounted for a smaller percentage. publisso.de After 24 hours, a small fraction of the administered radioactivity remained in the body and gastrointestinal tract. publisso.de However, at a higher dose of 250 mg/kg, a larger percentage was found in the gastrointestinal tract, suggesting incomplete absorption at this higher concentration within 24 hours. publisso.de By 72 hours, absorption and excretion of the high dose were nearly complete. iarc.fr
Studies showed no significant sex differences in the disposition of DMPT within a species. Tissue-to-blood partition coefficients were greater than 5 for the liver and kidneys 24 hours after administration of a 2.5 mg/kg dose in rats, indicating significant distribution to these organs. publisso.de
Table 2: Excretion of ¹⁴C-labeled this compound in Male F344 Rats (24 hours post-oral administration)
| Dose (mg/kg) | Urine Excretion (%) | Fecal Excretion (%) | Remaining in Body & GI Tract (%) | Citation |
| 2.5 | 90.8 | 3.4 | 4.2 | publisso.de |
| 25 | 87.7 | 9.3 | 4.2 | publisso.de |
| 250 | 69.6 | 1.8 | 18.3 | publisso.de |
Influence of DMPT Concentration on Cell Replication Cycle In Vitro
In vitro studies have demonstrated that the toxic effect of this compound on cell cultures is dose-dependent. nih.gov Specifically, DMPT has been shown to induce a delay in the cell replication cycle. nih.gov Research on human gingival fibroblasts in vitro revealed that a 500 μM concentration of DMPT caused a significant and sustained accumulation of cells in the G0/G1 stage of the cell cycle after 24 hours. iarc.fr This suggests that the growth inhibitory effect of the compound results from an arrest of DNA replication. iarc.fr Importantly, this damage has been observed to be reversible, which may explain the low toxicity of bone cement observed clinically, where DMPT is used as an accelerator. nih.govresearchgate.net
Risk Assessment and Public Health Implications
This compound (DMPT) is identified as a hazardous chemical with significant toxicological concerns. iarc.frlobachemie.compentachemicals.eu The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals and inadequate evidence in humans. iarc.fr Similarly, the National Toxicology Program (NTP) concluded that DMPT is a carcinogen based on its studies. nih.gov The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) categorizes it as toxic if swallowed, in contact with skin, or if inhaled, and notes that it may cause damage to organs through prolonged or repeated exposure. iarc.frlobachemie.compentachemicals.eu
Human exposure to DMPT is a significant concern, primarily in occupational settings. iarc.fr It is used as a polymerization accelerator in the manufacturing of bone cements, dental materials, industrial glues, and artificial fingernail preparations. iarc.fr Consequently, surgeons, dental technicians, nail salon workers, and employees in industries using these glues may face exposure through inhalation or skin contact. iarc.frnih.gov A National Occupational Exposure Survey conducted between 1981 and 1983 estimated that approximately 62,720 workers in the United States were potentially exposed to DMPT. nih.govwho.int Exposure of the general population is also possible through the release of unreacted chemicals from polymeric composites like dental prostheses or bone cements. Accidental ingestion has been reported, particularly in children, leading to acute toxic effects such as methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport. iarc.frwho.intnih.gov
The primary hazards identified from exposure include hematologic toxicity and organ damage. nih.gov Acute exposure can lead to methemoglobinemia, causing cyanosis (bluish discoloration of the skin), and in severe cases, can result in brain damage and renal insufficiency. Chronic exposure in animal studies has been shown to cause nonneoplastic lesions in the liver, nasal cavity, kidneys, spleen, and bone marrow in rats and mice.
Hazard Profile of this compound
| Hazard Classification | Description | Source |
|---|---|---|
| Carcinogenicity | Group 2B: Possibly carcinogenic to humans. Clear evidence of carcinogenic activity in animal studies. | IARC, NTP iarc.frca.gov |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Can cause methemoglobinemia. | GHS, IARC iarc.frlobachemie.com |
| Target Organ Toxicity (Repeated Exposure) | May cause damage to organs, including the liver, nasal cavity, kidneys, spleen, and bone marrow. | GHS, NTP lobachemie.com |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | GHS iarc.frlobachemie.com |
The assessment of this compound's risk to human health relies heavily on the extrapolation of findings from animal studies, as human carcinogenicity data is inadequate. iarc.frnih.gov The National Toxicology Program (NTP) conducted comprehensive two-year gavage studies in F344/N rats and B6C3F1/N mice, which form the primary basis for these extrapolations. ca.govnih.govnih.gov
These studies provided clear evidence of carcinogenic activity in both species. ca.gov In rats, DMPT administration led to increased incidences of hepatocellular carcinoma and combined hepatocellular adenoma or carcinoma. ca.gov Male rats also developed neoplasms in the nasal cavity, primarily transitional epithelium adenoma. ca.gov In mice, there was clear evidence of carcinogenicity in both males and females, demonstrated by increased incidences of hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma. ca.gov Female mice also showed increased rates of alveolar/bronchiolar neoplasms and forestomach squamous cell papilloma. ca.gov
Summary of Carcinogenic Effects in NTP Animal Studies
| Species/Sex | Primary Target Organs and Tumor Types | Source |
|---|---|---|
| Male F344/N Rats | Liver (Hepatocellular Carcinoma, Adenoma/Carcinoma combined), Nasal Cavity (Transitional Epithelium Adenoma) | NTP, OEHHA ca.gov |
| Female F344/N Rats | Liver (Hepatocellular Carcinoma, Adenoma/Carcinoma combined) | NTP, OEHHA ca.gov |
| Male B6C3F1/N Mice | Liver (Hepatocellular Adenoma (multiple), Hepatocellular Carcinoma, Hepatoblastoma) | NTP, OEHHA ca.gov |
| Female B6C3F1/N Mice | Liver (Hepatocellular Adenoma, Hepatocellular Carcinoma, Hepatoblastoma), Lung (Alveolar/Bronchiolar Neoplasms), Forestomach (Squamous Cell Papilloma) | NTP, OEHHA ca.gov |
Advanced Research Topics and Emerging Applications of N,n Dimethyl P Toluidine
DMPT in Bioelectronic Devices
The interface of biology and electronics has given rise to the exciting field of bioelectronic devices, where materials that can seamlessly interact with biological systems are in high demand. N,N-Dimethyl-p-toluidine is being investigated for its potential contributions in this area.
Recent research has highlighted the promise of adhesives containing DMPT for applications in bioelectronic devices. rsc.orgresearchgate.net These acrylic-based adhesives, cured through a system involving DMPT and benzoyl peroxide (BPO), exhibit strong bonding, optical clarity, and durability. rsc.orgresearchgate.net Such properties are crucial for devices that need to maintain reliable contact with biological tissues while allowing for optical monitoring or light-based therapies. The ability to tailor the curing time and mechanical properties of these adhesives by adjusting the DMPT-to-BPO ratio offers a significant advantage in designing devices for specific applications. rsc.orgresearchgate.net
While direct applications of DMPT as an active component in biosensors are not extensively documented in the reviewed literature, its role in the fabrication of the device housing and components is significant. The development of robust and biocompatible materials is a critical aspect of biosensor technology. smcindia.org For instance, in the detection of pesticides like methyl parathion, biosensors often rely on enzymatic hydrolysis, where the products are detected electrochemically or colorimetrically. austinpublishinggroup.comresearchgate.net The stability and performance of these biosensors are inherently linked to the materials used in their construction.
Novel Catalytic Roles of DMPT in Organic Transformations
The catalytic activity of this compound extends beyond its traditional role as a polymerization accelerator. Researchers are exploring its potential to catalyze a variety of organic reactions, often in innovative and environmentally friendly ways.
One notable example is the use of DMPT in photocatalytic reactions. A study has demonstrated that chlorophyll (B73375) can act as a natural, green photosensitizer to catalyze the cyclization reaction between N,N-dimethylanilines, including DMPT, and maleimides to synthesize tetrahydroquinolines. acs.org This process, which occurs under visible light and in an air atmosphere, represents a sustainable approach to organic synthesis, leveraging the photoredox catalytic properties of chlorophyll in conjunction with DMPT as a reactant. acs.org
Furthermore, DMPT has been investigated as a substrate in cross-dehydrogenative coupling (CDC) reactions. u-tokyo.ac.jp These reactions offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds. While some studies have focused on developing metal-based or metal-free catalytic systems for the CDC reactions of tertiary amines like DMPT, the inherent reactivity of DMPT makes it a valuable model substrate for exploring these novel catalytic transformations. u-tokyo.ac.jp The development of such reactions is a significant area of research in organic synthesis, aiming for more efficient and atom-economical chemical processes.
DMPT in Controlled Polymerization Techniques
Controlled or living polymerization techniques have revolutionized polymer science by enabling the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. While DMPT is a well-known accelerator for conventional free-radical polymerization, its potential role in controlled polymerization methods is an area of growing interest.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example of a controlled radical polymerization technique. wikipedia.orgnih.govrsc.org RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization process. wikipedia.org While the direct use of DMPT as a catalyst or mediator in RAFT polymerization is not the standard procedure, its traditional role as an accelerator in radical polymerization systems suggests potential for its integration into more sophisticated controlled polymerization schemes. fishersci.ptatamankimya.com For instance, the initiator systems used in RAFT, such as AIBN, are often the same as those used in conventional polymerizations where DMPT is employed as an accelerator. wikipedia.org Research into hybrid polymerization techniques could explore the synergistic effects of DMPT with RAFT agents to gain further control over polymerization kinetics and polymer architecture. acs.orgdntb.gov.ua
Computational Chemistry and Quantum Mechanical Studies of DMPT Reactivity
To unlock the full potential of this compound in its existing and emerging applications, a deep understanding of its electronic structure and reactivity is essential. Computational chemistry and quantum mechanical studies provide powerful tools to investigate these aspects at a molecular level. wikipedia.orguni-muenster.de
Density Functional Theory (DFT) calculations have been employed to study the properties and reactions of DMPT and related molecules. doi.orgfigshare.com For example, DFT and Time-Dependent DFT (TD-DFT) have been used to investigate the optimized geometry and electronic spectra of charge-transfer complexes involving p-toluidine (B81030), a related compound. doi.org Such studies provide insights into the intermolecular interactions that govern the formation and properties of these complexes.
More specifically for DMPT, deep-ultraviolet laser ionization mass spectroscopy combined with first-principles calculations has been used to study its photo-induced dissociation. acs.orgresearchgate.netacs.org These studies revealed a remarkable dehydrogenation product of DMPT, where a hydrogen atom is lost from one of the N-connected methyl groups. acs.orgresearchgate.netacs.org The stability of this dehydrogenated species is rationalized by the formation of a quantum tunneling tautomer, involving weak interactions between the dehydrogenated methylene (B1212753) group and a hydrogen atom on the other methyl group. acs.orgresearchgate.netacs.org This research provides fundamental insights into the photochemistry of DMPT and the stability of its radical species, which is highly relevant to its role in polymerization and other catalytic reactions.
Further computational studies have investigated the anodic oxidation of DMPT, revealing that its radical cations can reversibly dimerize. researchgate.net These findings, supported by cyclic voltammetry and spectroelectrochemistry, are important for understanding the mechanisms of electropolymerization and the behavior of conducting polymers derived from DMPT and similar molecules. researchgate.net
Exploration of DMPT Analogs with Modified Properties and Reduced Toxicity
While this compound is a highly effective and widely used chemical, there are ongoing efforts to develop analogs with improved properties, such as enhanced reactivity, better solubility, or reduced toxicity. This research is driven by the desire to create safer and more efficient chemical processes and materials.
The synthesis of DMPT analogs often involves modifying the substituents on the aromatic ring or the N-alkyl groups. For instance, studies have been conducted on the synthesis and pharmacological activity of quaternary tryptammonium analogs, some of which share structural similarities with DMPT. acs.org While focused on pharmacological applications, this type of research demonstrates the methodologies that can be used to create novel amine structures with tailored properties.
The development of new synthetic routes to DMPT itself can also inspire the creation of analogs. For example, a novel method for synthesizing DMPT involves the catalytic reductive methylation of p-toluidine using carbon dioxide and hydrogen. This "green chemistry" approach avoids the use of traditional, more toxic alkylating agents. The catalysts and reaction conditions developed for this process could potentially be adapted to synthesize a range of DMPT analogs with different substitution patterns.
Concerns about the potential toxicity of DMPT have also spurred research into its metabolic fate and the development of less harmful alternatives. publisso.de Understanding how DMPT is metabolized in biological systems can guide the design of new analogs that are less likely to form toxic metabolites.
DMPT in the Development of New Materials with Enhanced Performance
The primary application of this compound has historically been in the field of materials science, specifically as a polymerization accelerator. fishersci.ptatamankimya.com Current research continues to build on this foundation, using DMPT to create new materials with enhanced performance characteristics.
A significant area of development is in the creation of high-performance adhesives and composites. As mentioned previously, DMPT is a key component in acrylic-based adhesives that offer seamless adhesion and high fracture toughness. rsc.orgresearchgate.net These properties are not only valuable in industrial applications but also in the emerging field of bioelectronics. rsc.orgresearchgate.net The ability to precisely control the curing process by optimizing the DMPT-to-initiator ratio allows for the fabrication of materials with tailored mechanical properties. rsc.orgresearchgate.net
DMPT also plays a role in the development of advanced polymer resins. It is used as an accelerator for the curing of unsaturated polyester (B1180765) resins at ambient temperatures, a process that is crucial for the manufacturing of a wide range of products, from engineered stone to components for the automotive and construction industries. atamankimya.com The high reactivity of DMPT as an accelerator enables efficient curing, which is a key factor in the large-scale production of these materials. atamankimya.com
Q & A
Q. How can researchers mitigate confounding factors in long-term DMPT carcinogenicity studies?
- Answer: Control diet composition (e.g., avoid antioxidants that alter oxidative stress). Use littermates for genetic consistency and randomize housing. Conduct interim sacrifices to monitor lesion progression and adjust dose regimens if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
